NR2F2-IN-1
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-11-8-13-16(19-10-20-17(13)23-11)18-7-6-12-4-5-14(21-2)15(9-12)22-3;/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRMFONFWQTEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NCCC3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NR2F2-IN-1: A Potent and Selective Inhibitor of COUP-TFII for Cancer Research and Drug Development
An In-depth Technical Guide
Abstract
NR2F2-IN-1, also known as CIA1, is a potent and selective small-molecule inhibitor of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), encoded by the NR2F2 gene. As a ligand-activated transcription factor, NR2F2 is implicated in a multitude of physiological and pathological processes, including organogenesis, angiogenesis, and tumorigenesis. Elevated expression of NR2F2 has been correlated with the progression of various cancers, most notably prostate cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound functions as a direct antagonist of NR2F2. Its primary mechanism of action involves binding to the ligand-binding domain (LBD) of NR2F2, which in turn disrupts the interaction between NR2F2 and its transcriptional co-regulators.[1] A key co-regulator affected by this disruption is Forkhead box protein A1 (FOXA1), a pioneer transcription factor crucial for the activity of other transcription factors, including the estrogen receptor (ER).[2][3][4][5] By preventing the NR2F2-FOXA1 interaction, this compound effectively represses the transcriptional activity of NR2F2 on its target genes.[1]
This inhibitory action has significant downstream effects on cellular processes that contribute to cancer progression. In prostate cancer, inhibition of NR2F2 by this compound has been shown to reduce tumor growth, invasion, and angiogenesis.[1][6] Furthermore, NR2F2 has been identified as a critical factor in the development of endocrine resistance in breast cancer, and its inhibition can restore sensitivity to hormone therapies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound (CIA1) and its analog, CIA2.
Table 1: In Vitro Activity of this compound (CIA1) and CIA2 in Prostate Cancer Cell Lines [1]
| Cell Line | Description | CIA1 IC₅₀ (μM) | CIA2 IC₅₀ (μM) |
| LNCaP | Androgen-sensitive | 1.2 - 7.6 | 2.2 - 10.2 |
| PC3 | AR-negative | 1.2 - 7.6 | 2.2 - 10.2 |
| C4-2 | Castration-resistant | 1.2 - 7.6 | 2.2 - 10.2 |
| abl | Castration-resistant | 1.2 - 7.6 | 2.2 - 10.2 |
| 22Rv1 | AR variant expressing | 1.2 - 7.6 | 2.2 - 10.2 |
| RWPE-1 | "Normal" prostate cells | Little effect | Little effect |
| PrEC | "Normal" prostate cells | Little effect | Little effect |
Table 2: In Vivo Antitumor Activity of this compound (CIA1) [1]
| Xenograft Model | Treatment and Dosage | Outcome |
| LNCaP | 2.6 mg/kg daily, intraperitoneal injection | Marked and robust inhibition of tumor growth. |
| PC3 | 2.6 mg/kg daily, intraperitoneal injection | Reduced tumor growth. |
| LNCaP-abl | 2.6 mg/kg daily, intraperitoneal injection | Reduced tumor growth. |
| 22Rv1 | 2.6 mg/kg daily, intraperitoneal injection | Reduced tumor growth. |
| PDX (Patient-Derived Xenograft) | 2.6 mg/kg daily, intraperitoneal injection | Reduced tumor growth. |
Key Experimental Protocols
COUP-TFII-Driven NGFIA Reporter Luciferase Assay
This assay is designed to quantify the inhibitory effect of this compound on the transcriptional activity of NR2F2.
Materials:
-
293T cells
-
Expression plasmid for COUP-TFII (NR2F2)
-
NGFIA-Luc reporter plasmid (containing the Nerve Growth Factor Induced Protein A promoter driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Seed 293T cells in 24-well plates.
-
After 24 hours, transfect the cells with the COUP-TFII expression plasmid, the NGFIA-Luc reporter plasmid, and the Renilla luciferase plasmid.
-
Following another 24-hour incubation, replace the medium and treat the cells with varying concentrations of this compound.
-
After 18-24 hours of treatment, lyse the cells using the provided lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Biotinylated Inhibitor Pulldown Assay
This assay is used to demonstrate the direct binding of this compound to the NR2F2 protein.
Materials:
-
Biotinylated this compound
-
Cell lysate containing overexpressed NR2F2 protein
-
Streptavidin-conjugated beads (e.g., agarose or magnetic)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Western blotting reagents and antibodies against NR2F2
Protocol:
-
Incubate the cell lysate containing overexpressed NR2F2 with biotinylated this compound for 1-2 hours at 4°C with gentle rotation.
-
Add streptavidin-conjugated beads to the mixture and incubate for an additional hour at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for NR2F2 to confirm the presence of the pulled-down protein.
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key signaling pathways and molecular interactions involving NR2F2 and the mechanism of action of this compound.
References
- 1. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NR2F2 Orphan Nuclear Receptor is Involved in Estrogen Receptor Alpha-Mediated Transcriptional Regulation in Luminal A Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the COUP-TFII Inhibitor NR2F2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor NR2F2-IN-1, a potent and selective antagonist of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), also known as NR2F2. This document details the inhibitor's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to COUP-TFII (NR2F2)
COUP-TFII is a member of the steroid/thyroid hormone receptor superfamily and functions as a critical transcriptional regulator in various physiological and pathological processes.[1] While its expression is low in most adult tissues, it is often upregulated in several diseases, including prostate cancer, where it plays a significant role in tumor progression, angiogenesis, and metastasis.[2][3] This makes COUP-TFII an attractive therapeutic target. This compound (also reported as CIA1) was identified through high-throughput screening as a specific inhibitor of COUP-TFII activity.[2][4]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor that directly targets COUP-TFII.[2] Its mechanism of action involves the following key steps:
-
Direct Binding: this compound physically binds to the ligand-binding domain (LBD) of the COUP-TFII protein.[2][4]
-
Disruption of Protein-Protein Interactions: This binding event disrupts the interaction between COUP-TFII and its transcriptional co-regulators, most notably the pioneer factor FOXA1.[2][4]
-
Repression of Transcriptional Activity: By preventing the recruitment of essential co-activators like FOXA1, this compound effectively represses the transcriptional activity of COUP-TFII on its target genes.[2][4] This leads to the modulation of downstream signaling pathways involved in cell proliferation and survival.
It is important to note that this compound does not appear to affect the binding of COUP-TFII to its DNA response elements.[4] Instead, it specifically targets the protein-protein interactions necessary for transcriptional activation.
Quantitative Data
The potency and selectivity of this compound (reported as CIA1 and a related compound CIA2) have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound (CIA1 and CIA2)
| Compound | Assay | Cell Line | IC50 (nM) |
| This compound (CIA1) | NGFIA-Luciferase Reporter Assay | 293T | 130 |
| CIA2 | NGFIA-Luciferase Reporter Assay | 293T | 260 |
Data extracted from Wang et al., Science Advances 2020.[4]
Table 2: Selectivity Profile of this compound (CIA1)
| Nuclear Receptor | Fold Inhibition (vs. COUP-TFII) |
| COUP-TFI (NR2F1) | >20 |
| ERRγ (ESRRG) | >20 |
| LRH-1 (NR5A2) | >20 |
| SF-1 (NR5A1) | >20 |
Data extracted from Wang et al., Science Advances 2020.[4]
Table 3: In Vivo Efficacy of this compound (CIA1) in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| PC3 | 2.6 mg/kg daily (i.p.) | Significant reduction in tumor growth and weight. |
| LNCaP-abl | 2.6 mg/kg daily (i.p.) | Significant reduction in tumor growth and weight. |
| 22Rv1 | 2.6 mg/kg daily (i.p.) | Significant reduction in tumor growth and weight. |
| Patient-Derived Xenograft (PDX) | 2.6 mg/kg daily (i.p.) | Significant reduction in tumor growth and weight. |
Data extracted from Wang et al., Science Advances 2020.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
High-Throughput Screening (HTS) for COUP-TFII Inhibitors
The initial discovery of this compound was enabled by a luminescence-based high-throughput screening assay.[4][5]
Objective: To identify small molecules that inhibit the transcriptional activity of COUP-TFII.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with two plasmids:
-
Compound Treatment: Following transfection, the cells are seeded into 1536-well plates and treated with a library of small molecule compounds.
-
Counter-Screening: A parallel counter-screen is performed to identify compounds that non-specifically inhibit luciferase or are generally cytotoxic. This can be done using a constitutively active reporter system (e.g., Gal4-VP16 and TK-Luc).[4]
-
Luminescence Reading: After an incubation period (e.g., 18 hours), a luciferase substrate is added to the wells, and the luminescence is measured using a plate reader.
-
Hit Identification: Compounds that selectively reduce the luminescence in the COUP-TFII reporter assay without significantly affecting the counter-screen are identified as primary hits.
Luciferase Reporter Assay for IC50 Determination
This assay is used to quantify the potency of hit compounds from the HTS.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Transfection: HEK293T cells are transfected with the COUP-TFII expression vector and the NGFIA-luciferase reporter construct as described for the HTS.
-
Compound Dilution Series: A serial dilution of this compound is prepared.
-
Treatment: The transfected cells are treated with the different concentrations of this compound.
-
Lysis and Luminescence Measurement: After an appropriate incubation time (e.g., 18 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a vehicle control (e.g., DMSO). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to investigate the effect of this compound on the interaction of COUP-TFII and its co-regulators with the chromatin of target genes.
Objective: To determine if this compound disrupts the recruitment of FOXA1 to COUP-TFII binding sites on target gene promoters.
Methodology:
-
Cell Treatment and Cross-linking: Prostate cancer cells (e.g., LNCaP) are treated with this compound or a vehicle control. The cells are then treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to FOXA1 or a control IgG. Protein A/G magnetic beads are then used to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for known COUP-TFII binding sites on the promoters of target genes (e.g., FOXM1, CDK1).
-
Data Analysis: The amount of precipitated DNA is quantified and normalized to the input chromatin. A decrease in the amount of FOXA1-precipitated DNA at COUP-TFII target sites in the presence of this compound indicates a disruption of their interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving COUP-TFII and the experimental workflows for the characterization of this compound.
Caption: COUP-TFII Signaling Pathway in Prostate Cancer.
Caption: Discovery and Validation Workflow for this compound.
Conclusion
This compound represents a promising class of small molecule inhibitors that specifically target the transcriptional activity of COUP-TFII. Its ability to disrupt the COUP-TFII/FOXA1 protein-protein interaction provides a novel therapeutic strategy for diseases driven by aberrant COUP-TFII signaling, such as prostate cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of COUP-TFII targeted therapies. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its analogs is warranted to advance these promising findings toward clinical applications.
References
- 1. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. elifesciences.org [elifesciences.org]
- 4. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 686940 - Luminescence-based cell-based primary high throughput screening assay to identify inhibitors of COUP-TFII (NR2F2) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NR2F2-IN-1: A Potent and Selective COUP-TFII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR2F2-IN-1 is a potent and selective small-molecule inhibitor of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), also known as NR2F2. As a member of the steroid/thyroid hormone receptor superfamily, NR2F2 is a critical transcription factor involved in a myriad of physiological and pathological processes, including organogenesis, angiogenesis, metabolism, and cancer progression. The discovery of this compound provides a valuable chemical tool for elucidating the complex biological functions of NR2F2 and presents a promising therapeutic avenue for diseases where NR2F2 is dysregulated. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a synthetic compound with a well-defined chemical structure. It is available as a free base and a hydrochloride salt. The key physicochemical properties are summarized in the table below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| IUPAC Name | 2-((2,3-dimethoxyphenethyl)amino)-5-methylthieno[2,3-d]pyrimidine | 2-((2,3-dimethoxyphenethyl)amino)-5-methylthieno[2,3-d]pyrimidin-1-ium chloride |
| Molecular Formula | C₁₇H₁₉N₃O₂S | C₁₇H₂₀ClN₃O₂S |
| Molecular Weight | 329.42 g/mol | 365.88 g/mol |
| SMILES String | COC1=C(OC)C=CC=C1CCNC2=NC3=C(S2)C=C(C)N=C3 | COC1=C(OC)C=CC=C1CCNC2=NC3=C(S2)C=C(C)N=C3.Cl |
| CAS Number | 452087-38-6 | 1049691-47-5 |
| Solubility | Soluble in DMSO (e.g., 10 mM)[1] | Data not readily available |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[2] | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the ligand-binding domain (LBD) of COUP-TFII (NR2F2). This interaction disrupts the ability of NR2F2 to recruit and interact with essential transcriptional co-regulators, such as FOXA1.[2][3] By preventing these protein-protein interactions, this compound effectively represses the transcriptional activity of NR2F2 on its target genes. It is important to note that this compound does not appear to interfere with the binding of NR2F2 to its DNA response elements.
The following diagram illustrates the proposed mechanism of action:
Signaling Pathways
NR2F2 is a key node in several critical signaling pathways. By inhibiting NR2F2, this compound can modulate these pathways, leading to significant downstream cellular effects.
Notch Signaling Pathway
NR2F2 is a crucial repressor of the Notch signaling pathway, particularly in the context of vascular development where it helps establish venous identity by suppressing arterial fate.[4] NR2F2 directly binds to and represses the promoters of Notch target genes such as HEY1 and HEY2. Inhibition of NR2F2 by this compound would be expected to de-repress Notch signaling, potentially altering cell fate and differentiation processes.
TGF-β Signaling Pathway
In certain contexts, such as prostate cancer, NR2F2 has been shown to interact with components of the TGF-β signaling pathway. This interaction can influence processes like epithelial-mesenchymal transition (EMT) and metastasis. The effect of this compound on this pathway is an active area of research and may be cell-type dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Luciferase Reporter Assay for NR2F2 Activity
This assay is used to quantify the transcriptional activity of NR2F2 in response to treatment with this compound. A reporter construct containing a luciferase gene under the control of a promoter with NR2F2 response elements (e.g., from a known target gene like NGFIA) is used.
Materials:
-
Mammalian cell line expressing NR2F2 (e.g., HEK293T, LNCaP)
-
NR2F2-responsive luciferase reporter plasmid (e.g., pGL4-NGFIA-promoter-luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (and vehicle control, e.g., DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NR2F2-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound affects the binding of NR2F2 to the promoters of its target genes.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Lysis buffers
-
Sonicator
-
Anti-NR2F2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and negative control regions
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NR2F2 antibody or control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter regions of known NR2F2 target genes and a negative control region.
-
Data Analysis: Calculate the enrichment of target DNA in the NR2F2 immunoprecipitated samples relative to the IgG control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial characterization of a novel NR2F2 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of COUP-TFII in health and disease. Its potency and selectivity make it an excellent probe for dissecting NR2F2-mediated signaling pathways and for validating NR2F2 as a therapeutic target in various pathologies, including cancer. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. Further research into the in vivo efficacy and safety profile of this compound and its analogs will be crucial in translating its therapeutic potential into clinical applications.
References
role of NR2F2/COUP-TFII in gene transcription
An In-depth Technical Guide on the Role of NR2F2/COUP-TFII in Gene Transcription
Introduction to NR2F2/COUP-TFII
Nuclear Receptor Subfamily 2 Group F Member 2 (NR2F2), also widely known as Chicken Ovalbumin Upstream Promoter-Transcription Factor II (COUP-TFII) or Apolipoprotein A-I Regulatory Protein 1 (ARP-1), is a versatile and critical member of the steroid/thyroid hormone nuclear receptor superfamily.[1][2][3][4] As an orphan nuclear receptor, its endogenous ligand has not yet been definitively identified, although it can be activated in vitro by high concentrations of retinoic acid.[4][5][6] NR2F2 is a ligand-inducible transcription factor that plays pivotal roles in a multitude of biological processes, including embryonic development, angiogenesis, metabolism, and cell fate determination.[2][7][8][9] Its function is highly context-dependent, acting as both a transcriptional activator and a repressor to fine-tune gene expression programs in various tissues.[1][2] Structurally, NR2F2 contains a highly conserved DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD), which are characteristic of nuclear receptors and facilitate its diverse regulatory functions.[6]
Mechanisms of Transcriptional Regulation
NR2F2 employs several distinct mechanisms to regulate the transcription of its target genes, reflecting its functional plasticity.
Direct DNA Binding
NR2F2 can directly bind to specific DNA sequences within the promoter or enhancer regions of target genes. It typically recognizes consensus elements consisting of direct repeats of the sequence 5′-AGGTCA-3′ with variable spacing (DR sites).[1][2] It can bind to these elements as a homodimer or as a heterodimer with other nuclear receptors, such as the Retinoid X Receptor (RXR).[2][10] This direct binding can result in either the activation or repression of gene transcription, depending on the specific gene, cellular context, and the presence of co-regulators.[1]
Interaction with Other Transcription Factors (Tethering)
A key feature of NR2F2's function is its ability to modulate gene expression by physically interacting with other transcription factors, a mechanism often referred to as "tethering". In this mode, NR2F2 influences transcription without directly binding to DNA itself. It can be recruited to promoter regions through its association with other DNA-bound factors. This protein-protein interaction can either enhance or inhibit the transcriptional activity of its partner.
Notable transcription factors that interact with NR2F2 include:
-
Glucocorticoid Receptor (GR): NR2F2 binding recruits GR to the promoters of genes like PEPCK and CYP7A1, enhancing their expression.[1]
-
Specificity Protein 1 (Sp1): NR2F2 can bind to Sp1 sites to cooperatively activate gene expression, as seen in the regulation of Otx2 and E2F1.[1][11]
-
Estrogen Receptor Alpha (ERα): In luminal A breast cancer, NR2F2 acts as a crucial co-factor for ERα, binding to ERα regulatory complexes along with pioneer factors like FOXA1 and GATA3.[12][13][14]
-
Runx2: NR2F2 interacts with Runx2 to inhibit osteoblast differentiation by preventing Runx2 from binding to the osteocalcin promoter.[1]
-
AP-1 (c-Jun): NR2F2 can repress AP-1 signaling through a direct interaction with c-Jun.[1]
Recruitment of Co-regulators
The ultimate transcriptional output of NR2F2 is determined by the cohort of co-activators or co-repressors it recruits to the gene promoter.
-
Co-activators: For transcriptional activation, NR2F2 can recruit co-activators such as p300/CBP and orphan receptor coactivator (ORCA), which possess histone acetyltransferase (HAT) activity, leading to a more open chromatin structure that is permissive for transcription.[1]
-
Co-repressors: To repress transcription, NR2F2 recruits co-repressor complexes, including histone deacetylases (HDAC1/2), nuclear receptor co-repressor (NCOR1/2), and silencing mediator for retinoic acid and thyroid hormone receptor (SMRT).[9][12] These complexes modify chromatin to a more condensed state, thereby inhibiting transcription.
The dual functionality of NR2F2 is summarized in the diagram below.
Data Presentation: Target Genes and Interacting Proteins
The following tables summarize the known target genes and protein interaction partners of NR2F2, highlighting the breadth of its regulatory influence.
Table 1: Selected Transcriptional Targets of NR2F2/COUP-TFII
| Target Gene | Effect on Transcription | Cellular Context / Pathway | Citation(s) |
| Genes Activated by NR2F2 | |||
| RARβ2 (Retinoic Acid Receptor β2) | Activation | Retinoic Acid Signaling | [1] |
| PEPCK (Phosphoenolpyruvate Carboxykinase) | Activation | Gluconeogenesis | [1][10] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Activation | Bile Acid Synthesis | [1][10] |
| Angiopoietin 1 (ANGPT1) | Activation | Angiogenesis | [1][15] |
| Natriuretic Peptide A (NPPA) | Activation | Cardiovascular Homeostasis | [1] |
| E2F1 | Activation | Cell Cycle Progression | [7][11] |
| Prox1 | Activation | Lymphatic Development | [7] |
| NEK2 | Activation | Cell Cycle (Ovarian Cancer) | [12] |
| miR-21 | Activation | TGF-β Signaling (Colorectal Cancer) | [12] |
| Genes Repressed by NR2F2 | |||
| VEGFR-2 (KDR) | Repression | Angiogenesis | [1] |
| Neuropilin 1 (NRP1) | Repression | Angiogenesis | [1] |
| Hey2 | Repression | Notch Signaling | [7][11] |
| Foxc1 | Repression | Notch Signaling | [7][11] |
| BRCA1 | Repression | DNA Damage Repair (Renal Cell Carcinoma) | [12] |
| Smad7 | Repression (via miR-21) | TGF-β Signaling (Colorectal Cancer) | [12] |
| PPARγ | Repression | Adipogenesis | [7][15] |
Table 2: NR2F2/COUP-TFII Interacting Proteins
| Interacting Protein | Protein Class | Functional Consequence of Interaction | Citation(s) |
| Nuclear Receptors | |||
| RXR (Retinoid X Receptor) | Transcription Factor | Heterodimerization on DR sites | [2][16] |
| GR (Glucocorticoid Receptor) | Transcription Factor | Co-activation of target genes (e.g., PEPCK) | [1] |
| ERα (Estrogen Receptor α) | Transcription Factor | Inhibition of ERα activity; co-regulation of targets | [1][12] |
| HNF4α | Transcription Factor | Synergistic activation of hepatic genes | [10] |
| PPARα | Transcription Factor | Co-regulation of β-oxidation genes | [10] |
| Prox1 | Transcription Factor | Heterodimerization for lymphatic development | [7] |
| Other Transcription Factors | |||
| Sp1 | Transcription Factor | Cooperative activation of gene expression | [1][2] |
| Runx2 | Transcription Factor | Inhibition of Runx2-mediated transcription | [1][16] |
| c-Jun (AP-1) | Transcription Factor | Repression of AP-1 signaling | [1] |
| FOXA1 / GATA3 | Pioneer Factors | Cooperative binding and regulation with ERα | [12][13][14] |
| FOXO1 | Transcription Factor | Regulates NR2F2 expression in pancreatic β-cells | [10] |
| Co-regulators | |||
| p300/CBP | Co-activator | Transcriptional activation | [1] |
| HDAC1/2 | Co-repressor | Transcriptional repression | [12] |
| NCOR1/2 | Co-repressor | Transcriptional repression | [12] |
| SMRT | Co-repressor | Transcriptional repression | [9] |
| β-catenin | Co-activator/Signal Transducer | Co-factor activity in Wnt signaling | [7][12] |
Involvement in Key Signaling Pathways
NR2F2 is a critical node in several major signaling pathways, where it integrates diverse signals to control specific genetic programs.
Notch Signaling Pathway
NR2F2 is a master regulator of venous-arterial cell fate, primarily by antagonizing the Notch signaling pathway. It directly represses the transcription of key Notch target genes, such as Hey2, and upstream regulators like Foxc1.[7][11] This repression is essential for maintaining the identity of venous endothelial cells and preventing their differentiation into arterial cells.[11] Furthermore, the balance between NR2F2 and the lymphatic-specific factor Prox1 is crucial; NR2F2 homodimers inhibit Notch signaling, while NR2F2-Prox1 heterodimers permit partial Notch activity required for lymphatic vessel development.[7]
Wnt/β-catenin Signaling Pathway
The interplay between NR2F2 and Wnt/β-catenin signaling is crucial for processes like adipogenesis and cancer progression. Wnt signaling can activate the expression of NR2F2.[7] In turn, NR2F2 can act as a co-factor for β-catenin, particularly under hypoxic conditions.[7] In adipogenesis, Wnt signaling is a known repressive factor. NR2F2 mediates part of this effect by inhibiting the expression of PPARγ, a master regulator of adipocyte differentiation.[7][15]
PI3K/Akt Signaling Pathway
Post-translational modifications can regulate NR2F2 activity. In certain contexts, such as insulin-stimulated breast cancer cells, the activation of the PI3K/Akt pathway can lead to the phosphorylation of NR2F2.[12] This phosphorylation event can alter its protein interactions, for example, causing it to bind to β-catenin and promote processes like the epithelial-mesenchymal transition (EMT).[12]
Experimental Protocols
Investigating the transcriptional role of NR2F2 involves a suite of molecular biology techniques designed to probe DNA-protein and protein-protein interactions, as well as transcriptional activity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of NR2F2, revealing its direct target genes and regulatory regions.
Detailed Methodology:
-
Cell Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between DNA and interacting proteins, including NR2F2. This freezes the interactions in their native state.
-
Chromatin Shearing: The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to NR2F2. The antibody-NR2F2-DNA complexes are then captured using protein A/G-coupled magnetic or agarose beads.[17]
-
Washing: The beads are washed multiple times to remove non-specifically bound chromatin fragments.
-
Elution and Reverse Cross-linking: The captured complexes are eluted from the beads. The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA fragments are purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Data Analysis: The sequencing reads are mapped to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for NR2F2 binding. These peaks represent the putative binding sites of NR2F2.
Luciferase Reporter Assay
This assay is used to quantify the effect of NR2F2 on the transcriptional activity of a specific gene promoter or regulatory element.[18][19][20]
Detailed Methodology:
-
Vector Construction:
-
Reporter Vector: The promoter or enhancer region of a putative NR2F2 target gene is cloned upstream of a firefly luciferase gene in a reporter plasmid.[19][21]
-
Effector Vector: The coding sequence of NR2F2 is cloned into an expression vector.
-
Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used to normalize for transfection efficiency.[18]
-
-
Cell Transfection: Host cells (that either lack or have low endogenous NR2F2) are co-transfected with the reporter vector, the NR2F2 effector vector (or an empty vector control), and the normalization control vector.
-
Cell Culture: The transfected cells are cultured for 24-48 hours to allow for protein expression and interaction with the reporter construct.
-
Cell Lysis: The cells are washed and then lysed using a specific lysis buffer that preserves luciferase activity.
-
Luciferase Activity Measurement:
-
The cell lysate is transferred to a luminometer plate.
-
A substrate for firefly luciferase (D-luciferin) is injected, and the resulting luminescence is measured. This reflects the activity of the target promoter.
-
A second substrate for Renilla luciferase is then added, and its luminescence is measured for normalization.
-
-
Data Analysis: The firefly luciferase activity is divided by the Renilla luciferase activity for each sample to obtain a normalized value. The activity in the presence of the NR2F2 effector is compared to the empty vector control to determine if NR2F2 activates or represses the promoter.[19]
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify and validate protein-protein interactions, such as NR2F2's association with other transcription factors or co-regulators, within the cell.[17][22][23]
Detailed Methodology:
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer that preserves protein-protein interactions.[24] The lysate is cleared by centrifugation to remove insoluble debris.
-
Pre-clearing (Optional but Recommended): The cell lysate is incubated with protein A/G beads to reduce non-specific binding of proteins to the beads in the subsequent IP step.[25]
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., NR2F2). This allows the antibody to bind to NR2F2 and any proteins associated with it.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, thus capturing the entire protein complex.[24]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins, leaving only the bait protein and its specific interaction partners.[25]
-
Elution: The captured protein complexes are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis by Western Blot: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting "prey" protein (e.g., ERα, Sp1). Detection of the prey protein in the NR2F2 immunoprecipitate confirms the interaction.
References
- 1. Multiple roles of COUP-TFII in cancer initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of COUP-TFII in cardiovascular diseases and colorectal cancer: Insights into the molecular mechanisms and clinical relevance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COUP-TFII - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]
- 8. Gene - NR2F2 [maayanlab.cloud]
- 9. mdpi.com [mdpi.com]
- 10. COUP-TFII Revisited: Its Role in Metabolic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NR2F2 Orphan Nuclear Receptor is Involved in Estrogen Receptor Alpha-Mediated Transcriptional Regulation in Luminal A Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NR2F2 nuclear receptor subfamily 2 group F member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. goldbio.com [goldbio.com]
- 20. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biocat.com [biocat.com]
- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 23. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 24. assaygenie.com [assaygenie.com]
- 25. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Downstream Signaling Pathways of NR2F2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Receptor Subfamily 2 Group F Member 2 (NR2F2), also known as COUP-TFII, is an orphan nuclear receptor that plays a pivotal role in a multitude of cellular processes, including embryonic development, angiogenesis, metabolism, and tumorigenesis.[1][2] Its function as a transcription factor allows it to modulate a complex network of downstream signaling pathways. Consequently, the inhibition of NR2F2 has emerged as a promising therapeutic strategy for various diseases, particularly cancer. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by NR2F2 inhibition, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Signaling Pathways Modulated by NR2F2 Inhibition
NR2F2 acts as a transcriptional regulator, and its inhibition leads to significant alterations in several key signaling cascades. The context-dependent nature of NR2F2 means its inhibition can have opposing effects in different cellular environments.[1][2]
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) pathway is a critical regulator of cell growth, differentiation, and epithelial-mesenchymal transition (EMT). The role of NR2F2 in this pathway is multifaceted and highly context-dependent.
-
Inhibition of TGF-β-induced EMT in Breast Cancer: In some breast cancer models, NR2F2 is negatively associated with the TGF-β pathway. Its expression inhibits TGF-β-induced EMT, a process crucial for cancer metastasis. Inhibition of NR2F2 in this context would, therefore, be expected to promote EMT.[2][3]
-
Promotion of TGF-β-induced EMT in Colorectal Cancer (CRC): Conversely, in CRC, NR2F2 promotes TGF-β-induced EMT. It achieves this by transcriptionally activating miR-21, which in turn inhibits the expression of Smad7, a negative regulator of the TGF-β pathway.[2][4] Therefore, inhibiting NR2F2 in CRC is a potential strategy to suppress metastasis.[2]
Below is a diagram illustrating the dual role of NR2F2 in the TGF-β signaling pathway.
Angiogenesis and Vascular Development
NR2F2 is a master regulator of angiogenesis, the formation of new blood vessels. It primarily exerts its influence through the VEGF and Notch signaling pathways.[5][6]
-
VEGF Signaling: NR2F2 directly activates the VEGFA/neuropilin 1/VEGFR2 signaling pathway, which promotes the proliferation and migration of vascular endothelial cells.[7] It also induces the expression of VEGF-C and VEGF-D, further contributing to angiogenesis and lymphangiogenesis.[5][6] Inhibition of NR2F2 would be expected to suppress these pro-angiogenic effects.
-
Notch Signaling: NR2F2 plays a crucial role in establishing venous identity by inhibiting the Notch signaling pathway. The Notch pathway is essential for arterial specification. NR2F2 represses the transcription of artery-specific genes, such as Hey2, by binding both upstream and downstream of the Notch receptor.[5][6][8] Consequently, NR2F2 inhibition can lead to an upregulation of arterial markers and a shift away from a venous phenotype.[9]
The following diagram illustrates the role of NR2F2 in angiogenesis.
Cell Cycle Progression
NR2F2 has a direct impact on the cell cycle machinery, influencing cell proliferation. Its inhibition can lead to cell cycle arrest.
-
Regulation of Cyclins and CDKs: NR2F2 can directly bind to the promoter of Cyclin D1 (CCND1) and activate its expression.[7][10] Cyclin D1, in complex with CDK4 and CDK6, promotes the transition from the G1 to the S phase of the cell cycle. NR2F2 knockdown has been shown to decrease the expression of both CCND1 and CDK4.[10]
-
Modulation of Cell Cycle-Related Genes: In ovarian cancer, NR2F2 has been shown to regulate the expression of NEK2 and RAI14, genes involved in cell cycle control. Overexpression of NR2F2 in OVCAR-3 cells led to an increase in the S-phase cell population from 25% to 44%.[7]
This diagram shows the influence of NR2F2 on the cell cycle.
Quantitative Data on NR2F2 Inhibition
The following tables summarize quantitative data from various studies on the effects of NR2F2 inhibition or knockdown.
Table 1: Changes in Gene Expression upon NR2F2 Knockdown
| Gene | Cell Type | Fold Change | Method |
| IL6 | WJ-MSCs | 2.22 | RNA-seq |
| ALDH1A1 | WJ-MSCs | 2.34 | RNA-seq |
| IL8 | WJ-MSCs | 2.72 | RNA-seq |
| BMP6 | WJ-MSCs | 14.01 | RNA-seq |
| CCND1 | WJ-MSCs | Decreased | qPCR, Western Blot |
| CDK4 | WJ-MSCs | Decreased | qPCR, Western Blot |
| NEK2 | ES-2, TOV-112D | Altered | Microarray, qPCR, Western Blot |
| IFN-β | DF-1 | Increased | qRT-PCR |
| IRF7 | DF-1 | Increased | qRT-PCR |
WJ-MSCs: Wharton's Jelly Mesenchymal Stem Cells[1][10] ES-2, TOV-112D: Ovarian cancer cell lines[11] DF-1: Chicken fibroblast cell line[12]
Table 2: Effects of NR2F2 Inhibition on EMT Markers
| Marker | Change upon NR2F2 Inhibition | Cancer Type |
| E-cadherin (CDH1) | Increased | Head and Neck Squamous Cell Carcinoma (HNSCC) |
| N-cadherin | Decreased | HNSCC |
| Vimentin (VIM) | Decreased | HNSCC |
| Slug (SNAI2) | Decreased | HNSCC |
| ZO-1 | Increased | HNSCC |
| Claudin-1 | Increased | HNSCC |
Data from studies on HNSCC cell lines using siRNA or inhibitors.[13]
Table 3: IC50 Values of NR2F2 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) |
| CIA | HSC3-M3 | 15.61 |
| CIA | YD38 | 5.57 |
| CIA | YD8 | 8.49 |
CIA: COUP-TFII Inhibitor A. Data from HNSCC cell lines.[3][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of NR2F2 inhibition.
siRNA-Mediated Knockdown of NR2F2 and Western Blot Analysis of EMT Markers
This protocol describes how to transfect cells with siRNA to knockdown NR2F2 expression and subsequently analyze the expression of EMT markers like E-cadherin and N-cadherin by Western blot.
Materials:
-
HNSCC cell lines (e.g., YD38, YD8)
-
NR2F2-targeting siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-NR2F2, anti-E-cadherin, anti-N-cadherin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Transfection:
-
One day before transfection, seed cells in 6-well plates to reach 50-75% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA (e.g., 20 pmol) in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours at 37°C.
-
-
Protein Extraction and Quantification:
-
After incubation, wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Chromatin Immunoprecipitation (ChIP) for NR2F2
This protocol outlines the steps for performing ChIP to identify the genomic regions where NR2F2 binds.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-NR2F2 ChIP-grade antibody and IgG control
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
Procedure:
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-NR2F2 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
Luciferase Reporter Assay for TGF-β/SMAD Signaling
This assay is used to quantify the effect of NR2F2 inhibition on the activity of the TGF-β/SMAD signaling pathway.
Materials:
-
HEK293 cells or other suitable cell line
-
SBE (SMAD Binding Element) luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
NR2F2 expression vector or siRNA targeting NR2F2
-
Transfection reagent
-
TGF-β1 ligand
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate one day before transfection.
-
Co-transfect the cells with the SBE luciferase reporter, the Renilla luciferase control vector, and either an NR2F2 expression vector or NR2F2 siRNA.
-
-
Treatment:
-
After 24 hours, replace the medium.
-
Treat the cells with TGF-β1 to activate the pathway. Include an untreated control.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Compare the normalized luciferase activity in NR2F2-inhibited cells to control cells to determine the effect of NR2F2 on TGF-β/SMAD pathway activity.
-
Conclusion
The inhibition of NR2F2 has profound effects on a range of critical signaling pathways, making it a compelling target for therapeutic intervention. Its role in TGF-β signaling, angiogenesis, and cell cycle control is particularly significant in the context of cancer progression. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate mechanisms of NR2F2 and to develop novel therapeutic strategies based on its inhibition. A thorough understanding of these downstream pathways is essential for harnessing the full therapeutic potential of targeting NR2F2.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NR2F2 nuclear receptor subfamily 2 group F member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]
- 7. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SoxF factors and Notch regulate nr2f2 gene expression during venous differentiation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Reduced NR2F2 Expression in the Host Response to Infectious Bursal Disease Virus Infection Suppressed Viral Replication by Enhancing Type I Interferon Expression by Targeting SOCS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 16. encodeproject.org [encodeproject.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
The Effect of NR2F2-IN-1 on Orphan Nuclear Receptor Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the small molecule inhibitor NR2F2-IN-1 and its effect on the activity of the orphan nuclear receptor NR2F2, also known as COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II). NR2F2 is a critical transcription factor involved in a myriad of physiological and pathological processes, including embryonic development, angiogenesis, metabolism, and cancer progression.[1][2] Its role as either an oncogene or a tumor suppressor is context-dependent, making it a compelling target for therapeutic intervention.[1][3] this compound, also identified as CIA1 or Z021, has emerged as a potent and selective inhibitor of NR2F2, offering a valuable tool for both basic research and drug development.[4][5] This document details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the ligand-binding domain (LBD) of NR2F2.[3][4] This binding event disrupts the interaction between NR2F2 and its transcriptional co-regulators, most notably the pioneer factor FOXA1.[6][7] The interaction with co-regulators like FOXA1 is crucial for NR2F2's ability to modulate the transcription of its target genes.[6][7] By preventing this association, this compound effectively represses the transcriptional activity of NR2F2, thereby impacting downstream cellular processes.
Quantitative Data on this compound Activity
The activity of this compound has been quantified using various biochemical and cell-based assays. The following tables summarize the available quantitative data.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Inhibition of Transcriptional Activity | ||||
| Luciferase Reporter Assay | Prostate Cancer Cell Lines | IC50 | 1.2 µM - 7.6 µM | [4] |
| Cell Viability/Cytotoxicity | ||||
| MTT Assay | HSC3-M3 (Head and Neck Squamous Cell Carcinoma) | IC50 | 15.61 µM | [8] |
| MTT Assay | YD38 (Head and Neck Squamous Cell Carcinoma) | IC50 | 5.57 µM | [8] |
| MTT Assay | YD8 (Head and Neck Squamous Cell Carcinoma) | IC50 | 8.49 µM | [8] |
| Direct Binding | ||||
| Thermal Shift Assay | Purified NR2F2 Protein | ΔTm | 2°C | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Luciferase Reporter Assay for NR2F2 Transcriptional Activity
This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of NR2F2.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmid for human NR2F2 (COUP-TFII)
-
Luciferase reporter plasmid containing NR2F2 response elements (e.g., driving expression of firefly luciferase)
-
Control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
This compound (and vehicle control, e.g., DMSO)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the NR2F2 expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature and then add to the cells.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis:
-
Luminometry:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value using a suitable software.
-
Thermal Shift Assay (TSA) for Direct Binding
This assay confirms the direct binding of this compound to the NR2F2 protein by measuring changes in its thermal stability.[10][11]
Materials:
-
Purified recombinant NR2F2 protein
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
This compound (and vehicle control)
-
Real-time PCR instrument with a thermal melting curve program
-
Appropriate buffer for the protein
Protocol:
-
Reaction Setup:
-
In a PCR plate, prepare a reaction mixture containing the purified NR2F2 protein, SYPRO Orange dye, and the appropriate buffer.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature, for example, from 25°C to 95°C, while continuously monitoring the fluorescence.
-
-
Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature.
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the fluorescence curve.
-
Determine the Tm for the protein in the presence and absence of this compound.
-
The change in melting temperature (ΔTm) indicates the stabilizing effect of the compound upon binding.
-
Co-Immunoprecipitation (Co-IP) for NR2F2-FOXA1 Interaction
This protocol provides a general framework to investigate the disruption of the NR2F2-FOXA1 interaction by this compound. Specific antibody concentrations and incubation times may need optimization.
Materials:
-
Cells endogenously or exogenously expressing NR2F2 and FOXA1 (e.g., certain breast or prostate cancer cell lines)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against NR2F2 or FOXA1 for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies against NR2F2 and FOXA1 for Western blotting
-
This compound (and vehicle control)
Protocol:
-
Cell Treatment: Treat the cells with this compound or vehicle control for a specified time.
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in cold lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-NR2F2) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against both NR2F2 and FOXA1 to detect their presence in the immunoprecipitated complex.
-
-
Data Analysis: Compare the amount of co-immunoprecipitated FOXA1 in the this compound-treated sample versus the control sample to determine if the inhibitor disrupts the interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving NR2F2 and a typical experimental workflow for characterizing an NR2F2 inhibitor.
References
- 1. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]
- 3. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of NR2F2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of NR2F2-IN-1, a potent and selective small-molecule inhibitor of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), also known as NR2F2. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this inhibitor, which has shown significant therapeutic potential in prostate cancer models.
Introduction
The orphan nuclear receptor COUP-TFII (NR2F2) is a critical transcription factor involved in various physiological and pathological processes, including embryonic development, angiogenesis, and metabolism.[1][2] While its expression is low in most adult tissues, elevated levels of NR2F2 have been implicated in the progression of several diseases, including prostate cancer, where it is associated with metastasis and poor prognosis.[1][3] The oncogenic roles of NR2F2 have made it an attractive therapeutic target.[1][3] this compound (also referred to as CIA1 in the primary literature) was identified through a high-throughput screening campaign as a potent and selective inhibitor of NR2F2.[1][4] This guide summarizes the key findings and methodologies related to its development.
Mechanism of Action
This compound exerts its inhibitory effect through a direct and specific interaction with the ligand-binding domain (LBD) of COUP-TFII.[1][4] This binding disrupts the ability of COUP-TFII to interact with its transcriptional co-regulators, such as FOXA1.[1][4] By preventing these crucial protein-protein interactions, this compound effectively represses the transcriptional activity of COUP-TFII, leading to the downregulation of its target genes and the suppression of its oncogenic functions.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (CIA1) and a related inhibitor, CIA2, as reported in the primary literature.
Table 1: In Vitro Inhibitory Activity of this compound (CIA1) and CIA2 [1]
| Assay Type | Compound | Target | IC50 (μM) |
| NGFIA Reporter Luciferase Assay | This compound (CIA1) | COUP-TFII | 3.2 |
| NGFIA Reporter Luciferase Assay | CIA2 | COUP-TFII | 2.8 |
Table 2: Anti-proliferative Activity of this compound (CIA1) and CIA2 in Prostate Cancer Cell Lines [1]
| Cell Line | Compound | IC50 Range (μM) |
| LNCaP | This compound (CIA1) | 1.2 - 7.6 |
| PC3 | This compound (CIA1) | 1.2 - 7.6 |
| 22Rv1 | This compound (CIA1) | 1.2 - 7.6 |
| LNCaP | CIA2 | 2.2 - 10.2 |
| PC3 | CIA2 | 2.2 - 10.2 |
| 22Rv1 | CIA2 | 2.2 - 10.2 |
Note: The IC50 values for cell growth inhibition were reported as a range for the tested prostate cancer cell lines.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments performed in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for COUP-TFII Inhibitors
The initial discovery of this compound was accomplished through a multi-step high-throughput screening process designed to identify inhibitors of COUP-TFII transcriptional activity.
Experimental Workflow:
References
- 1. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COUP-TFII - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
NR2F2: A Pivotal Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
The nuclear receptor subfamily 2 group F member 2 (NR2F2), also known as COUP-TFII, has emerged as a critical regulator in the landscape of oncology. This orphan nuclear receptor, a member of the steroid/thyroid hormone receptor superfamily, plays a multifaceted and often contradictory role in tumor progression, acting as both an oncogene and a tumor suppressor depending on the cellular context.[1][2] Its intricate involvement in fundamental cancer processes, including the regulation of cancer stem cells, angiogenesis, epithelial-mesenchymal transition (EMT), and metastasis, positions it as a compelling therapeutic target for a variety of malignancies.[3][4] This technical guide provides a comprehensive overview of NR2F2's function in oncology, detailing its associated signaling pathways, quantitative data from key studies, and relevant experimental protocols to facilitate further research and drug development efforts.
The Dual Nature of NR2F2 in Cancer
NR2F2's role in cancer is highly context-dependent, with its expression and function varying significantly across different tumor types and even within subtypes of the same cancer.
Oncogenic Functions:
In numerous cancers, including squamous cell carcinoma, colorectal cancer (CRC), prostate cancer, and a subset of breast cancers, elevated NR2F2 expression is associated with a more aggressive phenotype and poorer patient outcomes.[3][4] Its oncogenic activities are primarily attributed to its ability to:
-
Promote Cancer Stemness: NR2F2 is uniquely expressed in malignant cancer stem cells (CSCs) of skin squamous cell carcinoma (SCC), where it is essential for maintaining the CSC pool and promoting tumor renewal.[4]
-
Drive Invasion and Metastasis: NR2F2 promotes EMT, a key process for cancer cell invasion and metastasis, by upregulating mesenchymal markers like N-cadherin and vimentin while downregulating the epithelial marker E-cadherin.[3] In CRC, NR2F2-mediated EMT is driven through the activation of the TGF-β signaling pathway.[3]
-
Stimulate Angiogenesis: NR2F2 is a critical regulator of neo-angiogenesis within the tumor microenvironment, a process essential for tumor growth and metastasis.[4]
Tumor-Suppressive Functions:
Conversely, in luminal A-type breast cancer, high NR2F2 expression is associated with a better prognosis.[5] In this context, NR2F2 can form a transcriptional complex with the estrogen receptor-alpha (ERα), leading to the activation of tumor suppressor genes like p53 and PTEN, thereby inhibiting cell proliferation.[3] Furthermore, in certain renal cell carcinoma (RCC) models, knockdown of NR2F2 has been shown to upregulate the expression of the DNA repair protein BRCA1.[3]
Quantitative Data on NR2F2 in Oncology
The following tables summarize key quantitative data from various studies, highlighting the impact of NR2F2 on cellular processes and its prognostic significance.
| Cancer Type | Experimental Model | NR2F2 Modulation | Quantitative Effect | Reference |
| Ovarian Cancer | OVCAR-3 cells | Overexpression | Increase in the proportion of S-phase cells from 25% to 44%.[3] 37% decrease in mitochondrial membrane potential.[3] | [3] |
| Renal Cell Carcinoma | RCC cells | Knockdown | 2.3-fold increase in BRCA1 protein level.[3] | [3] |
| Head and Neck SCC | HNSCC cell lines | Knockdown (siRNA) | Significant decrease in the number of invaded cells (p < 0.01 and p < 0.005). | [6] |
| Breast Cancer | MDA-MB-231 cells | Insulin stimulation | Increased NR2F2 expression levels, promoting cell invasion and migration. | [7] |
Table 1: Cellular and Molecular Effects of NR2F2 Modulation
| Cancer Type | Patient Cohort/Database | High NR2F2 Expression Correlation | Hazard Ratio (HR) and p-value | Reference |
| Ovarian Cancer | Tissue Microarray | Disrupted expression pattern associated with shorter disease-free interval. Low epithelial/high stromal expression with better outcome. | HR for disease recurrence: 0.17 (95% CI 0.04–0.83).[8] | [8] |
| Breast Cancer | GEO and TCGA databases | Favorable overall survival and distant metastasis-free survival.[5] | Not explicitly stated. | [5] |
| Cervical SCC | Patient biopsies | Poor disease-free survival.[4] | Not explicitly stated. | [4] |
| Head and Neck SCC | TCGA cohort | Higher expression in patients with lymph node metastasis. | p = 0.004275.[9] | [9] |
Table 2: Prognostic Significance of NR2F2 Expression
| Inhibitor | Target | Mechanism of Action | Reported Effects | Reference |
| Z021 | NR2F2 | Binds to the ligand-binding domain. | In combination with fulvestrant, can eliminate neurofibromin 1-knockout tumors and inhibit drug-resistant patient-derived xenograft models. The IC50 for COUP-TF1 is 2.3x higher than for NR2F2. | [3] |
| COUP-TFII inhibitor A (CIA) | NR2F2 | Disrupts the interaction of NR2F2 with transcriptional regulators like FOXA1.[10] | Reduced invasion ability and modulation of EMT markers in HNSCC cells.[11] | [10][11] |
| 4-methoxynaphthalene-1-ol | NR2F2 | Not explicitly detailed. | Significantly reduced the number of invaded HNSCC cells and modulated EMT marker expression.[11] | [11] |
| NR2F2-IN-1 | NR2F2 | Potent and selective inhibitor that binds to the ligand-binding domain and disrupts interaction with transcription regulators.[12] | Substantially inhibits COUP-TFII–driven NGFIA reporter expression.[12] | [12] |
Table 3: NR2F2 Inhibitors and Their Effects
Key Signaling Pathways Involving NR2F2
NR2F2's diverse functions are orchestrated through its complex interplay with several major signaling pathways.
TGF-β Signaling Pathway
In colorectal cancer, NR2F2 is a downstream effector of the TGF-β pathway. TGF-β induces the expression of NR2F2, which in turn promotes EMT.[3] NR2F2 achieves this by transcriptionally activating miR-21, which then inhibits the tumor suppressor Smad7, leading to further activation of the TGF-β pathway.[3] Conversely, in breast cancer, NR2F2 has been shown to inhibit TGF-β-induced EMT.[5]
Caption: NR2F2 in the TGF-β signaling pathway in colorectal cancer.
Wnt/β-catenin Signaling Pathway
In colorectal cancer, the knockout of NR2F2 can lead to the activation of the Akt/GSK-3β/β-catenin pathway, promoting cell proliferation and invasion.[3] In insulin-stimulated breast cancer cells, phosphorylation of NR2F2 enhances its binding to β-catenin, a key component of the Wnt signaling pathway, which promotes EMT.[3]
Caption: NR2F2 interaction with the Wnt/β-catenin pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway can regulate NR2F2 activity. In insulin-stimulated breast cancer cells, Akt phosphorylates NR2F2, promoting its pro-metastatic functions.[3] In another context, low Akt activity allows NR2F2 to preferentially bind to the Bim promoter, inducing apoptosis.[3] This highlights the signaling-dependent functional plasticity of NR2F2.
Caption: Regulation of NR2F2 by the PI3K/Akt signaling pathway.
Interaction with Estrogen Receptor-alpha (ERα)
In luminal A breast cancer, NR2F2 physically and functionally interacts with ERα. ChIP-seq data has revealed a significant overlap between NR2F2 and ERα binding sites on the genome, often in active enhancer regions.[13] This co-localization suggests that NR2F2 acts as a cofactor for ERα, modulating its transcriptional activity and influencing the response to endocrine therapy.
Caption: Interaction of NR2F2 with ERα in breast cancer.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study NR2F2.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of NR2F2.
Caption: General workflow for a ChIP-seq experiment.
Detailed Protocol:
-
Cell Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to NR2F2 overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify NR2F2 binding sites.
RNA-Sequencing (RNA-seq)
RNA-seq is employed to analyze the transcriptome-wide changes in gene expression upon modulation of NR2F2.
Caption: General workflow for an RNA-seq experiment.
Detailed Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
RNA Quality and Quantity Assessment: Assess the integrity and purity of the RNA using a Bioanalyzer and spectrophotometer.
-
Library Preparation:
-
mRNA selection/rRNA depletion: Enrich for mRNA using poly-A selection or deplete ribosomal RNA.
-
Fragmentation and cDNA synthesis: Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second cDNA strand.
-
End repair, A-tailing, and adapter ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Quality control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene or transcript.
-
Differential expression analysis: Identify genes that are significantly up- or down-regulated between different experimental conditions.
-
Western Blotting for EMT Markers
Western blotting is used to detect changes in the protein levels of key EMT markers, such as E-cadherin, N-cadherin, and Vimentin, following NR2F2 manipulation.
Detailed Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies that recognize the primary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Future Directions and Therapeutic Implications
The complex and context-dependent roles of NR2F2 in cancer present both challenges and opportunities for therapeutic development. Targeting NR2F2 holds the promise of a multi-pronged attack on cancer by simultaneously inhibiting tumor growth, metastasis, and angiogenesis. The development of potent and selective small molecule inhibitors of NR2F2, such as Z021 and CIA1, is a promising avenue for future cancer therapies.[3][11]
However, the dual oncogenic and tumor-suppressive functions of NR2F2 necessitate a careful and stratified approach to therapy. Biomarker-driven strategies will be crucial to identify patient populations most likely to benefit from NR2F2-targeted therapies. Further research is needed to:
-
Elucidate the precise molecular mechanisms that dictate the functional switch of NR2F2 between an oncogene and a tumor suppressor.
-
Identify reliable biomarkers to predict the response to NR2F2 inhibitors.
-
Develop more potent and specific NR2F2 inhibitors with favorable pharmacokinetic and pharmacodynamic properties.
-
Investigate the efficacy of NR2F2 inhibitors in combination with other anti-cancer agents.
References
- 1. Expression of NR2F2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 3. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NR2F2 controls malignant squamous cell carcinoma state by promoting stemness and invasion and repressing differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High NR2F2 transcript level is associated with increased survival and its expression inhibits TGF-β-dependent epithelial-mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Expression and Functional Pathway Analysis of Nuclear Receptor NR2F2 in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NR2F2 Orphan Nuclear Receptor is Involved in Estrogen Receptor Alpha-Mediated Transcriptional Regulation in Luminal A Breast Cancer Cells [mdpi.com]
- 12. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NR2F2 Orphan Nuclear Receptor is Involved in Estrogen Receptor Alpha-Mediated Transcriptional Regulation in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Function of NR2F2 in Epithelial-Mesenchymal Transition: A Technical Guide for Researchers
Executive Summary
The nuclear receptor subfamily 2 group F member 2 (NR2F2), also known as COUP-TFII, is a critical transcription factor with a complex and often contradictory role in cancer progression. A key process influenced by NR2F2 is the epithelial-mesenchymal transition (EMT), a cellular program implicated in tumor invasion, metastasis, and therapeutic resistance. This technical guide provides an in-depth analysis of the multifaceted function of NR2F2 in EMT, summarizing the core signaling pathways, presenting quantitative data from key studies, and detailing the experimental protocols necessary for its investigation. The evidence presented herein demonstrates that NR2F2 can act as both a potent activator and a suppressor of EMT, depending on the specific cancer type, cellular context, and upstream signaling cues. Understanding this functional duality is paramount for developing targeted therapeutic strategies that modulate the NR2F2 axis.
Introduction
The epithelial-mesenchymal transition (EMT) is a reversible biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a migratory, mesenchymal phenotype. This transition is driven by a network of transcription factors, including Snail, Slug, ZEB1, and Twist. NR2F2 has emerged as a significant regulator within this network, although its function is highly context-dependent. In some malignancies, such as colorectal and head and neck squamous cell carcinoma, NR2F2 promotes EMT and metastasis. Conversely, in certain contexts of breast cancer, high NR2F2 expression is associated with a more favorable prognosis and an inhibition of EMT. This guide will dissect the molecular mechanisms underlying these opposing roles.
Molecular Mechanisms of NR2F2 in EMT
NR2F2's function in EMT is primarily dictated by its interaction with major signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
The TGF-β Signaling Axis
The TGF-β pathway is a canonical inducer of EMT. NR2F2's interaction with this pathway is a prime example of its functional dichotomy.
-
Pro-EMT Function in Colorectal Cancer (CRC): In CRC, upregulation of NR2F2 promotes TGF-β-induced EMT. Mechanistically, NR2F2 directly binds to the promoter of miR-21, transcriptionally activating its expression.[1] Elevated miR-21 then targets and inhibits the translation of Smad7, an inhibitory Smad protein.[1][2] The suppression of Smad7 unleashes the TGF-β signaling cascade, leading to the phosphorylation of Smad2/3, which then translocate to the nucleus to activate EMT-driving transcription factors.[1][3][4]
-
Anti-EMT Function in Breast Cancer: In contrast, some studies in breast cancer show that high levels of NR2F2 transcript are associated with increased survival and the inhibition of TGF-β-dependent EMT.[3] In this context, NR2F2 expression is negatively correlated with genes in the TGF-β pathway, leading to a decrease in the expression of the EMT marker Slug and an increase in the epithelial marker E-cadherin.[3] Furthermore, TGF-β itself can inhibit the expression of NR2F2, suggesting a negative feedback loop.[3]
The PI3K/Akt and Insulin Signaling Axis
The PI3K/Akt pathway, often activated by growth factors like insulin, is another critical regulator of EMT.
-
Pro-EMT Function in Breast and Cholangiocarcinoma: In breast cancer cells stimulated with insulin, the PI3K/Akt pathway is activated, leading to increased NR2F2 expression.[5][6] This upregulation is positively correlated with increased cell invasion and the expression of mesenchymal markers like N-cadherin and vimentin, while decreasing E-cadherin.[5][6] Knockdown of NR2F2 abolishes these insulin-induced EMT effects.[5] Similarly, in intrahepatic cholangiocarcinoma, activation of PI3K/Akt signaling promotes the upregulation of NR2F2, which in turn drives EMT through the induction of Snail.[3]
Regulation of Core EMT Transcription Factors
NR2F2 exerts its effects by directly or indirectly modulating the expression of key EMT-associated transcription factors and cell adhesion molecules.
-
Direct Transcriptional Control: In CRC, NR2F2 has been shown to directly target the promoter of SNAI1 (Snail) to regulate its transcription and promote metastasis.[3]
-
Upstream Regulation: In squamous cell carcinoma, NR2F2 acts upstream of canonical EMT transcription factors, with its overexpression leading to the upregulation of Zeb1/2, Twist1, and Vim (Vimentin).[7]
-
Regulation by Non-Coding RNAs: The long non-coding RNA (lncRNA) NR2F2-AS1 can promote EMT in non-small cell lung cancer by acting as a sponge for miR-545-5p, which in turn activates the c-Met/BVR/ATF-2 axis.[8]
Data Presentation: Quantitative Effects of NR2F2 Modulation
The following tables summarize quantitative data from key studies, illustrating the impact of NR2F2 manipulation on EMT markers and cellular phenotype.
| Table 1: Effect of NR2F2 Overexpression on EMT Markers and Cell Phenotype | ||||
| Cancer Type / Cell Line | Experimental Condition | Marker/Phenotype | Direction of Change | Fold Change / % Change |
| Breast Cancer / MCF-7 | NR2F2 Plasmid Transfection | NR2F2 Protein | Increase | 4-6 fold |
| Breast Cancer / MCF-7 | NR2F2 Plasmid Transfection | N-cadherin mRNA | Increase | ~2.5 fold |
| Breast Cancer / MCF-7 | NR2F2 Plasmid Transfection | Vimentin mRNA | Increase | ~3.5 fold |
| Breast Cancer / MCF-7 | NR2F2 Plasmid Transfection | E-cadherin mRNA | Decrease | ~50% |
| Breast Cancer / MCF-7 | NR2F2 Plasmid Transfection | Cell Invasion | Increase | ~2.2 fold |
| Squamous Cell Carcinoma | Doxycycline-inducible NR2F2 | CD34 mRNA | Increase | ~2 fold |
Data synthesized from Xia et al., BMC Cancer, 2020 and Mauri et al., Nature, 2022.[6][7]
| Table 2: Effect of NR2F2 Knockdown/Inhibition on EMT Markers and Cell Phenotype | ||||
| Cancer Type / Cell Line | Experimental Condition | Marker/Phenotype | Direction of Change | Fold Change / % Change |
| Breast Cancer / MDA-MB-231 | NR2F2 siRNA + Insulin | N-cadherin Protein | Decrease | ~60% (vs. Insulin alone) |
| Breast Cancer / MDA-MB-231 | NR2F2 siRNA + Insulin | Vimentin Protein | Decrease | ~50% (vs. Insulin alone) |
| Breast Cancer / MDA-MB-231 | NR2F2 siRNA + Insulin | E-cadherin Protein | Increase | ~2.5 fold (vs. Insulin alone) |
| Breast Cancer / MDA-MB-231 | NR2F2 siRNA + Insulin | Cell Invasion | Decrease | ~70% (vs. Insulin alone) |
| HNSCC / YD38 | NR2F2 siRNA | Cell Invasion | Decrease | ~75% |
| HNSCC / HSC3-M3 | NR2F2 siRNA | Cell Invasion | Decrease | ~65% |
Data synthesized from Xia et al., BMC Cancer, 2020 and Noh et al., Discov Oncol, 2025.[6][9][10]
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key molecular interactions and experimental designs.
Caption: Pro-EMT signaling pathway of NR2F2 in colorectal cancer.
Caption: Anti-EMT functional relationship of NR2F2 in breast cancer.
Caption: Experimental workflow for studying NR2F2 function in EMT.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying NR2F2's role in EMT.
Cell Culture and siRNA-Mediated Knockdown of NR2F2
This protocol is adapted from studies on breast cancer and HNSCC cell lines.[6][9]
-
Cell Culture:
-
MDA-MB-231 or MCF-7 breast cancer cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HNSCC cell lines (e.g., YD38, HSC3-M3) are cultured in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
All cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
siRNA Transfection:
-
Reagents:
-
siRNA targeting NR2F2 (e.g., Sense: 5'-GUGGAAAGUUUGCAGGAAATT-3').[11]
-
Non-targeting control siRNA (Scrambled control).
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX, Thermo Fisher Scientific).
-
Opti-MEM™ Reduced Serum Medium.
-
-
Procedure:
-
Seed 2.5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight until 50-70% confluent.
-
For each well, dilute 50 pmol of siRNA (siNR2F2 or control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-48 hours before proceeding with downstream analysis (qRT-PCR, Western Blot, or functional assays).
-
-
NR2F2 Overexpression
This protocol is based on plasmid transfection into epithelial-like cancer cells.[6]
-
Plasmid:
-
An expression vector containing the full-length human NR2F2 coding sequence (e.g., pME-NR2F2, Addgene plasmid #138359).[12]
-
An empty vector control plasmid.
-
-
Plasmid Transfection:
-
Reagents:
-
Transfection Reagent (e.g., Lipofectamine™ 3000, Thermo Fisher Scientific).
-
Opti-MEM™ Medium.
-
-
Procedure:
-
Seed cells (e.g., MCF-7) in 6-well plates to reach 70-80% confluency on the day of transfection.
-
For each well, dilute 2.5 µg of plasmid DNA (NR2F2 expression vector or empty vector) into 125 µL of Opti-MEM™.
-
Add 5 µL of P3000™ Reagent to the diluted DNA.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 into 125 µL of Opti-MEM™.
-
Combine the diluted DNA/P3000™ mix with the diluted lipid, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 250 µL DNA-lipid complex to the cells.
-
Incubate for 48-72 hours before analysis. For stable cell lines, begin antibiotic selection 48 hours post-transfection.
-
-
Western Blot Analysis of EMT Markers
This protocol details the detection of NR2F2 and key EMT marker proteins.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Immunoblotting:
-
Reagents & Antibodies:
-
Primary Antibody: Rabbit anti-NR2F2 (e.g., Abcam ab211777, clone EPR18443; 1:1000 dilution).
-
Primary Antibody: Mouse anti-E-cadherin (1:1000).
-
Primary Antibody: Rabbit anti-N-cadherin (1:1000).
-
Primary Antibody: Rabbit anti-Vimentin (1:1000).
-
Primary Antibody: Rabbit anti-Snail/Slug (1:1000).
-
Primary Antibody: Mouse anti-β-actin (Loading Control; 1:5000).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Procedure:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Visualize bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Transwell Invasion Assay
This protocol is a standard method to assess the invasive capacity of cancer cells.
-
Chamber Preparation:
-
Use 24-well plate Transwell inserts with an 8.0 µm pore size membrane.
-
For invasion assays, coat the top of the membrane with 50 µL of diluted Matrigel (1:8 dilution in serum-free medium) and incubate at 37°C for 4-6 hours to allow gelation. Rehydrate the Matrigel layer with serum-free medium for 2 hours before use.
-
-
Invasion Assay Procedure:
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (2 x 10⁴ cells) to the upper chamber (the coated insert).
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with 4% paraformaldehyde for 20 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 30 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image at least five random fields per membrane using a microscope and count the number of invaded cells.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the direct binding of the NR2F2 transcription factor to target gene promoters (e.g., miR-21 or SNAI1).
-
Cross-linking and Chromatin Preparation:
-
Culture cells (approx. 1-2 x 10⁷ per IP) to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS, then scrape and pellet the cells.
-
Lyse the cells in ChIP Lysis Buffer containing protease inhibitors.
-
Shear the chromatin into 200-1000 bp fragments using sonication. Optimization is critical; perform a time course to determine optimal conditions for your cell type and sonicator.
-
Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation:
-
Reagents & Antibody:
-
ChIP-grade anti-NR2F2 antibody (e.g., R&D Systems PP-H7147-00, ~5 µg per IP).
-
Normal Rabbit or Mouse IgG as a negative control.
-
Protein A/G magnetic beads.
-
-
Procedure:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as "Input" control.
-
Incubate the remaining chromatin with the anti-NR2F2 antibody or IgG control overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
-
Elution, Reverse Cross-linking, and DNA Purification:
-
Elute the complexes from the beads using ChIP Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis by qRT-PCR:
-
Use the purified DNA as a template for qRT-PCR with primers designed to amplify the promoter region of the target gene (e.g., miR-21).
-
Calculate the enrichment of the target sequence in the NR2F2 IP sample relative to the IgG control, normalized to the input sample.
-
Conclusion and Future Directions
NR2F2 is a pivotal, yet context-dependent, regulator of the epithelial-mesenchymal transition. Its function as a pro-metastatic factor in cancers like CRC and an inhibitory factor in certain breast cancers highlights the complexity of EMT signaling networks. For drug development professionals, this duality presents both a challenge and an opportunity. Targeting NR2F2 is not a one-size-fits-all approach. Therapeutic strategies must be tailored to the specific cancer type and the upstream pathways driving NR2F2 expression and activity.
Future research should focus on elucidating the complete NR2F2 cistrome and transcriptome in various cancer types through ChIP-seq and RNA-seq to identify novel target genes and regulatory networks. Furthermore, investigating the post-translational modifications that govern NR2F2's switch between pro- and anti-EMT functions could unveil new vulnerabilities for therapeutic intervention. A deeper understanding of the NR2F2-microenvironment interplay will also be crucial in designing effective treatments that can inhibit EMT and metastatic dissemination.
References
- 1. NR2F2 inhibits Smad7 expression and promotes TGF-β-dependent epithelial-mesenchymal transition of CRC via transactivation of miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MiR-21/Smad 7 signaling determines TGF-β1-induced CAF formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High NR2F2 transcript level is associated with increased survival and its expression inhibits TGF-β-dependent epithelial-mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NR2F2 Orphan Nuclear Receptor is Involved in Estrogen Receptor Alpha-Mediated Transcriptional Regulation in Luminal A Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NR2F2 plays a major role in insulin-induced epithelial-mesenchymal transition in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NR2F2 plays a major role in insulin-induced epithelial-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NR2F2 controls malignant squamous cell carcinoma state by promoting stemness and invasion and repressing differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nr2f2 Overexpression Aggravates Ferroptosis and Mitochondrial Dysfunction by Regulating the PGC-1α Signaling in Diabetes-Induced Heart Failure Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
Methodological & Application
Application Notes and Protocols for NR2F2-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR2F2 (Nuclear Receptor Subfamily 2 Group F Member 2), also known as COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), is a member of the steroid/thyroid hormone receptor superfamily. It functions as a critical transcriptional regulator involved in a myriad of physiological and pathological processes, including development, metabolism, and cancer progression. The small molecule NR2F2-IN-1 (also referred to as CIA1 in some literature) is a potent and selective inhibitor of NR2F2. It acts by directly binding to the ligand-binding domain of NR2F2, thereby disrupting its interaction with transcriptional co-regulators and repressing its activity.[1][2] These application notes provide detailed protocols for determining the optimal dosage of this compound in cell culture and for assessing its effects on cellular processes.
Data Presentation
The optimal dosage of this compound is highly dependent on the cell line and the specific biological question being investigated. Below is a summary of reported effective concentrations and IC50 values for the NR2F2 inhibitor CIA1 (this compound) in various cell lines.
| Cell Line | Cancer Type | Inhibitor | Concentration/IC50 | Treatment Duration | Observed Effect | Citation(s) |
| LNCaP | Prostate Cancer | CIA1 | IC50: 1.2 - 7.6 µM | 96 hours | Reduced cell growth | [1] |
| 22Rv1 | Prostate Cancer | CIA1 | IC50: 1.2 - 7.6 µM | 96 hours | Reduced cell growth | [1] |
| C4-2 | Prostate Cancer | CIA1 | IC50: 1.2 - 7.6 µM | 96 hours | Reduced cell growth | [1] |
| PC3 | Prostate Cancer | CIA1 | IC50: 1.2 - 7.6 µM | 96 hours | Reduced cell growth | [1] |
| PC3 | Prostate Cancer | CIA1 | 1 µM | 48 hours | Reduced cell invasion | [1] |
| PC3 | Prostate Cancer | CIA2 | 1 µM | 48 hours | Reduced cell invasion | [3] |
| DU145 | Prostate Cancer | CIA1 | IC50: 1.2 - 7.6 µM | 96 hours | Reduced cell growth | [1] |
| HSC3-M3 | Head and Neck Squamous Cell Carcinoma | CIA | IC50: 15.61 µM | 24 hours | Reduced cell viability | [4] |
| YD38 | Head and Neck Squamous Cell Carcinoma | CIA | IC50: 5.57 µM | 24 hours | Reduced cell viability | [4] |
| YD8 | Head and Neck Squamous Cell Carcinoma | CIA | IC50: 8.49 µM | 24 hours | Reduced cell viability | [4] |
| A431 | Human Skin Squamous Cell Carcinoma | CIA1 | Not specified | 72 hours | Inhibited cell growth | [5][6] |
| DF-1 | Chicken Embryonic Fibroblast | CIA1 | 2, 10, 50 µM | 24, 48 hours | No significant cytotoxicity, suppressed viral replication | [7] |
Note: The inhibitor referred to as CIA1 is synonymous with this compound.
Experimental Protocols
Protocol 1: Determination of Optimal Dosage using a Cell Viability Assay
This protocol outlines the steps to determine the optimal concentration of this compound for a specific cell line using a standard cell viability assay, such as the MTT or CCK-8 assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and its analog, CIA2, if desired)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Treat each concentration in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined time point (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO₂ incubator. The incubation time should be chosen based on the cell line's doubling time and the experimental goals. A 96-hour incubation is common for assessing effects on cell growth.[1]
-
-
Cell Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Protocol 2: Western Blot Analysis of NR2F2 Downstream Targets
This protocol describes how to assess the effect of this compound on the protein expression of known or suspected downstream targets of NR2F2.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Cyclin D1, p21, E-cadherin, N-cadherin) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the determined optimal concentration of this compound (or a range of concentrations) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
NR2F2 Signaling Pathway
Caption: Simplified NR2F2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimal Dosage Determination
Caption: Workflow for determining the optimal dosage of this compound in cell culture.
References
- 1. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NR2F2 controls malignant squamous cell carcinoma state by promoting stemness and invasion and repressing differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
how to dissolve and store NR2F2-IN-1 for research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the dissolution, storage, and application of NR2F2-IN-1, a selective inhibitor of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), also known as NR2F2. This document is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies targeting NR2F2-mediated signaling pathways in various research areas, including oncology and developmental biology. The provided protocols are based on commercially available data and findings from peer-reviewed research.
Introduction to this compound
NR2F2 is a ligand-activated transcription factor that plays a critical role in a multitude of physiological and developmental processes.[1][2] Dysregulation of NR2F2 has been implicated in the progression of several diseases, including various cancers. This compound is a small molecule inhibitor that selectively targets NR2F2. It has been shown to bind directly to the ligand-binding domain of COUP-TFII, thereby disrupting its interaction with transcriptional regulators and repressing its activity.[3][4] This inhibitory action makes this compound a valuable tool for investigating the function of NR2F2 and for preclinical studies exploring its therapeutic potential.
Chemical Properties and Storage
A comprehensive understanding of the chemical properties of this compound is essential for its proper handling and use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₃O₂S | MedChemExpress |
| Molecular Weight | 329.42 g/mol | MedChemExpress |
| Appearance | Solid, Light yellow to yellow powder | MedChemExpress |
| Purity | >98% (typically) | Commercial Suppliers |
| CAS Number | 452087-38-6 | MedChemExpress |
Storage and Stability:
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for storage of both the solid compound and solutions are summarized below.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | MedChemExpress |
| 4°C | 2 years | MedChemExpress | |
| In Solvent | -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Dissolution of this compound
The solubility of this compound in various solvents is a key consideration for the preparation of stock solutions and working solutions for different experimental applications.
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 125 mg/mL (≥ 379.45 mM) | Ultrasonic treatment may be required to achieve full dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic. | MedChemExpress |
| Ethanol | Information not readily available | Researchers should perform small-scale solubility tests before preparing large volumes. | |
| PBS (pH 7.4) | Information not readily available | Due to its chemical structure, this compound is expected to have low solubility in aqueous buffers. |
Experimental Protocols
The following protocols provide a starting point for the use of this compound in common research applications. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
Preparation of Stock Solutions for In Vitro Studies
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 303.56 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
In Vitro Cell-Based Assay Workflow
This protocol outlines a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups and control wells (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired treatment duration.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assays, gene expression analysis, protein analysis).
Experimental Workflow for In Vitro Cell-Based Assay
Caption: Workflow for in vitro cell-based assays using this compound.
Protocol for In Vivo Administration
The following protocol is adapted from a study that utilized a potent and specific COUP-TFII inhibitor in xenograft mouse models of prostate cancer.[5][6]
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile vials
-
Syringes and needles for injection
Protocol:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound based on the desired dosage and the number and weight of the animals. A study by Wang et al. (2020) used a daily dose of 2.6 mg/kg via intraperitoneal injection.[6]
-
Dissolve the this compound powder in the vehicle solution. This may require vortexing and/or sonication to achieve a clear solution or a fine suspension.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection).
-
Monitor the animals for any adverse effects throughout the course of the treatment.
NR2F2 Signaling Pathway
NR2F2 is involved in a complex network of signaling pathways that regulate various cellular processes. The diagram below illustrates a simplified representation of some key pathways influenced by NR2F2.
NR2F2 Signaling Interactions
Caption: Simplified diagram of NR2F2 signaling pathways and the inhibitory action of this compound.
Troubleshooting
Problem: Poor solubility of this compound in the desired solvent. Solution:
-
Ensure the use of anhydrous, high-purity solvents.
-
Gently warm the solution (be cautious of potential degradation at high temperatures).
-
Use sonication to aid dissolution.
-
For aqueous solutions, consider the use of co-solvents or formulating the compound in a vehicle suitable for your application.
Problem: Inconsistent results in cell-based assays. Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.
-
Use freshly prepared dilutions of this compound for each experiment.
-
Confirm the stability of your this compound stock solution.
-
Ensure consistent cell seeding density and growth conditions.
Problem: Observed toxicity in in vivo studies. Solution:
-
Perform a dose-response study to determine the maximum tolerated dose (MTD).
-
Consider alternative delivery vehicles or routes of administration.
-
Monitor animal health closely for signs of toxicity.
Conclusion
This compound is a valuable research tool for the investigation of NR2F2-mediated biological processes. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the effective use of this inhibitor. Adherence to proper dissolution, storage, and experimental procedures will contribute to the generation of reliable and reproducible data. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs.
References
- 1. NR2F2 nuclear receptor subfamily 2 group F member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NR2F2-IN-1 Treatment in Prostate Cancer Cell Lines
For Research Use Only
Introduction
Nuclear receptor subfamily 2 group F member 2 (NR2F2), also known as COUP-TFII, is a transcription factor that has been implicated in the progression of several cancers, including prostate cancer. Elevated expression of NR2F2 in prostate cancer is associated with tumor progression and recurrence, making it a promising therapeutic target. NR2F2-IN-1 (also known as CIA1) is a small molecule inhibitor that directly binds to the ligand-binding domain of NR2F2, disrupting its interaction with transcriptional regulators and repressing its activity. These application notes provide a summary of the effects of this compound on prostate cancer cell lines and detailed protocols for relevant experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (CIA1) treatment on various prostate cancer cell lines.
Table 1: Cell Viability (IC50) of this compound (CIA1) in Prostate Cell Lines [1]
| Cell Line | Type | IC50 (µM) |
| LNCaP | Androgen-sensitive prostate cancer | 1.2 |
| PC3 | Androgen-negative prostate cancer | 7.6 |
| C4-2 | Castration-resistant prostate cancer | 1.8 |
| abl | Castration-resistant prostate cancer | 2.5 |
| 22Rv1 | Castration-resistant prostate cancer (AR-V7) | 3.1 |
| RWPE-1 | Normal prostate epithelium | > 20 |
| PrEC | Normal prostate epithelium | > 20 |
Table 2: Effects of this compound (CIA1) on Colony Formation and Invasion [1]
| Cell Line | Assay | Treatment | Result |
| PC3 | Colony Formation | 1 µM CIA1 for 12 days | Significant reduction in colony formation |
| PC3 | Transwell Invasion | 1 µM CIA1 for 48 hours | Significant reduction in cell invasion |
Table 3: Modulation of NR2F2 Target Gene Expression by this compound (CIA1) in LNCaP Cells [1]
| Gene | Effect of CIA1 Treatment |
| FOXM1 | Downregulation |
| CDK1 | Downregulation |
| p21 | Upregulation |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Culture
-
Culture prostate cancer cell lines (e.g., LNCaP, PC3, C4-2, 22Rv1) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Cell Viability Assay[1]
-
Seed 1,000-3,000 cells per well in a 96-well plate.
-
The following day, add this compound (CIA1) at various concentrations.
-
Incubate the plate for 96 hours.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Colony Formation Assay[1]
-
Seed 300 PC3 cells per well in a 6-well plate.
-
Treat cells with this compound (CIA1) at the desired concentration (e.g., 1 µM).
-
Incubate for approximately 10-12 days, replacing the medium with fresh inhibitor every 3-4 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies.
Transwell Invasion Assay[1]
-
Seed PC3 cells in the upper chamber of a Matrigel-coated transwell insert.
-
Add medium containing this compound (CIA1) (e.g., 1 µM) to the upper chamber.
-
Add medium with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of invading cells under a microscope.
Western Blot Analysis[1]
-
Treat LNCaP cells with this compound (CIA1) (e.g., 2 µM) for 18 hours.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., NR2F2, FOXM1, CDK1, p21, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Quantitative Reverse Transcriptase PCR (qRT-PCR)[1]
-
Treat LNCaP cells with this compound (CIA1) (e.g., 1 µM) for 18 hours.
-
Extract total RNA using TRIzol reagent.
-
Synthesize cDNA using a first-strand cDNA synthesis kit.
-
Perform real-time PCR using SYBR Green master mix and primers for target genes (e.g., FOXM1, CDK1, CDKN1A (p21)) and a housekeeping gene (e.g., ACTB).
-
Analyze the relative mRNA levels, normalizing to the housekeeping gene.
References
Application Notes and Protocols for NR2F2-IN-1 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Subfamily 2 Group F Member 2 (NR2F2), also known as COUP-TFII, is a transcription factor implicated in various physiological and pathological processes, including angiogenesis, development, and cancer progression.[1][2][3] Emerging evidence highlights a critical role for NR2F2 in promoting cancer cell migration and invasion, making it a compelling target for therapeutic intervention.[4][5] NR2F2 often exerts its pro-metastatic effects by inducing epithelial-mesenchymal transition (EMT), a process characterized by the loss of epithelial characteristics and the gain of a migratory mesenchymal phenotype.[1][4] This is often associated with the downregulation of E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin.[1] NR2F2-IN-1, also known as COUP-TFII inhibitor A (CIA), is a small molecule inhibitor that directly binds to the ligand-binding domain of NR2F2, disrupting its interaction with transcriptional regulators and thereby repressing its activity.[6][7] These application notes provide detailed protocols for utilizing this compound in cell migration (wound healing) and invasion (Transwell) assays to investigate its inhibitory effects on cancer cell motility.
Mechanism of Action of NR2F2 in Cell Migration and Invasion
NR2F2 promotes cell migration and invasion through its role as a key regulator of genes involved in cell adhesion and motility. A primary mechanism is the induction of EMT. NR2F2 can transcriptionally regulate key EMT-associated genes, leading to a cellular phenotype that is more conducive to movement and invasion of surrounding tissues.[4][5]
Caption: NR2F2 signaling pathway in cell migration and invasion.
Data Presentation
The following tables summarize hypothetical quantitative data from wound healing and Transwell invasion assays to illustrate the expected outcomes of using this compound.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Treatment Group | Wound Closure (%) at 24h (Mean ± SD) | p-value vs. Vehicle Control |
| Vehicle Control (DMSO) | 85 ± 5 | - |
| This compound (1 µM) | 40 ± 7 | < 0.01 |
| This compound (5 µM) | 22 ± 4 | < 0.001 |
| This compound (10 µM) | 10 ± 3 | < 0.001 |
Table 2: Effect of this compound on Cell Invasion (Transwell Assay)
| Treatment Group | Number of Invading Cells (Mean ± SD) | % Invasion Inhibition | p-value vs. Vehicle Control |
| Vehicle Control (DMSO) | 350 ± 25 | 0% | - |
| This compound (1 µM) | 175 ± 20 | 50% | < 0.01 |
| This compound (5 µM) | 90 ± 15 | 74% | < 0.001 |
| This compound (10 µM) | 45 ± 10 | 87% | < 0.001 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Caption: Workflow for the wound healing assay.
Materials:
-
Cancer cell line of interest (e.g., HNSCC cell lines like HSC3-M3, YD38, or YD8)[4]
-
Complete growth medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6- or 12-well culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 6-12 hours to minimize cell proliferation.
-
Creating the Wound: Gently and evenly scratch the cell monolayer with a sterile 200 µL pipette tip to create a cell-free gap.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistent imaging) using a microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-course Imaging: Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Caption: Workflow for the Transwell invasion assay.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute with cold serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for gelling.
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Assay Setup: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate. Carefully add the cell suspension containing this compound or vehicle to the Matrigel-coated upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-invading cells.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes. After fixation, stain the cells with Crystal Violet solution for 15-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Cell Counting: Using a microscope, count the number of stained, invading cells on the underside of the membrane in several random fields of view.
-
Data Analysis: Calculate the average number of invading cells per field for each treatment group. The percentage of invasion inhibition can be calculated relative to the vehicle control.
Troubleshooting and Considerations
-
Cytotoxicity: It is crucial to determine the cytotoxic concentration of this compound for the specific cell line being used to ensure that the observed effects on migration and invasion are not due to cell death. A preliminary MTT or other cell viability assay is recommended. IC50 values for this compound (CIA) have been reported to be 15.61 µM in HSC3-M3 cells, 5.57 µM in YD38 cells, and 8.49 µM in YD8 cells.[8] It is advisable to use concentrations below the IC50 for migration and invasion assays.
-
Inhibitor Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure its potency.
-
Scratch Consistency: In the wound healing assay, strive for consistent scratch width and pressure to ensure reproducibility.
-
Matrigel Coating: In the Transwell invasion assay, ensure an even and consistent coating of Matrigel, as this can significantly impact the results.
-
Cell Density: Optimize the initial cell seeding density for both assays to achieve a confluent monolayer (wound healing) or an appropriate number of invading cells for quantification (Transwell).
References
- 1. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]
- 3. Reduced NR2F2 Expression in the Host Response to Infectious Bursal Disease Virus Infection Suppressed Viral Replication by Enhancing Type I Interferon Expression by Targeting SOCS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NR2F2 controls malignant squamous cell carcinoma state by promoting stemness and invasion and repressing differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of NR2F2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of protein expression changes following treatment with NR2F2-IN-1, a potent and selective inhibitor of the orphan nuclear receptor COUP-TFII (NR2F2).[1] this compound disrupts the interaction of NR2F2 with transcriptional regulators, thereby repressing its activity.[1] Western blot analysis is a crucial technique to elucidate the downstream effects of this inhibition. This guide outlines the complete workflow, from cell culture and treatment to protein extraction, quantification, and immunodetection of NR2F2 and its potential downstream targets.
Introduction to NR2F2 and this compound
Nuclear receptor subfamily 2 group F member 2 (NR2F2), also known as COUP-TFII, is a transcription factor that plays a significant role in various biological processes, including development, metabolism, and angiogenesis.[2] Dysregulation of NR2F2 has been implicated in several diseases, including cancer.[3][4] this compound is a small molecule inhibitor that directly binds to the ligand-binding domain of NR2F2, disrupting its interaction with other transcription regulators and inhibiting its function.[1] Understanding the impact of this compound on cellular protein expression is essential for elucidating its mechanism of action and therapeutic potential.
Signaling Pathway
NR2F2 is known to influence several key signaling pathways, including the Notch and Wnt/β-catenin pathways.[2] It can also regulate the expression of cell cycle proteins such as Cyclin D1 and CDK4.[3][5] Inhibition of NR2F2 by this compound is hypothesized to modulate these pathways.
Caption: Putative signaling pathway affected by this compound.
Experimental Workflow
The following diagram outlines the major steps for Western blot analysis after this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.[6][7]
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification (Bradford Assay)
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA) (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[8][9]
-
Sample Preparation: Dilute the cell lysates in PBS.
-
Assay: Add a small volume of each standard and diluted lysate to separate wells of a microplate. Add the Bradford reagent to each well and incubate at room temperature for 5 minutes.[8][10]
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.[8]
-
Concentration Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix an equal volume of cell lysate with 2x Laemmli sample buffer.[11]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[12]
-
Gel Loading: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.[12]
-
Electrophoresis: Run the gel in 1x running buffer according to the manufacturer's instructions (e.g., 100-120V for 1-2 hours).[12]
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[12][13]
-
Transfer Sandwich Assembly: Assemble the transfer sandwich with the gel and membrane according to the transfer system's instructions.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system (e.g., 100V for 1 hour).[14]
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15][16]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-NR2F2, anti-Cyclin D1, anti-CDK4, or other targets) in the blocking buffer at the recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[13][18]
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[17]
Chemiluminescent Detection
-
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).[17]
-
Signal Capture: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[13][17]
Data Presentation
The following tables present hypothetical quantitative data obtained from a Western blot experiment following this compound treatment.
Table 1: Protein Concentration of Cell Lysates
| Sample Condition | Protein Concentration (µg/µL) |
| Control (DMSO) | 2.5 |
| This compound (1 µM) | 2.4 |
| This compound (5 µM) | 2.6 |
| This compound (10 µM) | 2.5 |
Table 2: Densitometry Analysis of Western Blot Results
| Target Protein | Treatment Condition | Relative Band Intensity (Normalized to Loading Control) | Fold Change vs. Control |
| NR2F2 | Control (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.95 | 0.95 | |
| This compound (5 µM) | 0.98 | 0.98 | |
| This compound (10 µM) | 1.02 | 1.02 | |
| Cyclin D1 | Control (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.85 | 0.85 | |
| This compound (5 µM) | 0.62 | 0.62 | |
| This compound (10 µM) | 0.41 | 0.41 | |
| CDK4 | Control (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.90 | 0.90 | |
| This compound (5 µM) | 0.75 | 0.75 | |
| This compound (10 µM) | 0.58 | 0.58 | |
| β-Actin | Control (DMSO) | 1.00 | 1.00 |
| (Loading Control) | This compound (1 µM) | 1.01 | 1.01 |
| This compound (5 µM) | 0.99 | 0.99 | |
| This compound (10 µM) | 1.00 | 1.00 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Conclusion
This application note provides a comprehensive and detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on protein expression. By following these methodologies, researchers can effectively assess the modulation of NR2F2 and its downstream targets, contributing to a deeper understanding of the inhibitor's mechanism of action and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]
- 3. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the NR2F Family in the Development, Disease, and Cancer of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NR2F2 Regulates Cell Proliferation and Immunomodulation in Whartons’ Jelly Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein extraction and western blot (mouse tissues) [protocols.io]
- 7. 4.10. Protein Extraction and Western Blot [bio-protocol.org]
- 8. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. Quantifying proteins using the Bradford method [qiagen.com]
- 10. Bradford protein assay | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for NR2F2-IN-1 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Subfamily 2 Group F Member 2 (NR2F2), also known as COUP-TFII, is a ligand-activated transcription factor that plays a critical role in various physiological and pathological processes, including embryonic development, angiogenesis, metabolism, and cancer progression.[1][2] Dysregulation of NR2F2 has been implicated in several malignancies, such as prostate, breast, and squamous cell carcinoma, making it an attractive therapeutic target.[3] NR2F2-IN-1 (also referred to as CIA1) is a potent and selective small-molecule inhibitor of NR2F2.[4] It directly binds to the ligand-binding domain of NR2F2, disrupting its interaction with transcriptional co-regulators like FOXA1, and thereby repressing its activity.[4] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to study its therapeutic efficacy and biological effects.
Mechanism of Action
This compound functions by directly binding to the ligand-binding domain of the NR2F2 protein. This binding event interferes with the recruitment of co-activators or co-repressors necessary for NR2F2-mediated gene transcription. A key interaction that is disrupted is the binding of NR2F2 to the pioneer transcription factor FOXA1, which is crucial for the expression of a suite of genes involved in cell proliferation and survival.[5] By inhibiting these interactions, this compound effectively suppresses the transcriptional activity of NR2F2, leading to downstream effects such as the inhibition of tumor growth and angiogenesis.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the administration of this compound in various mouse models of cancer.
Table 1: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Mouse Model | Cancer Type | This compound Dose | Administration Route | Treatment Schedule | Primary Outcome | Reference |
| LNCaP Xenograft | Prostate Cancer | 2.6 mg/kg | Intraperitoneal (IP) | Daily | Significant inhibition of tumor growth | [5][6] |
| PC3 Xenograft | Prostate Cancer | 2.6 mg/kg | Intraperitoneal (IP) | Daily | Reduction in tumor growth | [6][7] |
| 22Rv1 Xenograft | Prostate Cancer | 2.6 mg/kg | Intraperitoneal (IP) | Daily | Reduction in tumor growth | [6][7] |
| Patient-Derived Xenograft (PDX) | Prostate Cancer | 2.6 mg/kg | Intraperitoneal (IP) | Daily | Reduction in tumor growth | [6][7] |
| A431 Xenograft | Skin Squamous Cell Carcinoma | Not specified | Not specified | Not specified | Inhibition of tumor propagating capacity | [8] |
Table 2: Pharmacokinetic and Safety Profile of this compound in Mice
| Parameter | Observation | Mouse Strain | Reference |
| Safety | No apparent change in body weight | Nude mice | [2] |
| No observable organ abnormality | Nude mice | [2] | |
| Pharmacokinetics | Plasma and tissue distribution analyzed via LC-MS | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound (CIA1)
-
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Formulation Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile saline. This will serve as the vehicle for this compound.
-
Drug Solubilization:
-
Weigh the required amount of this compound based on the desired final concentration and the number of animals to be treated.
-
Add the appropriate volume of the 10% HP-β-CD vehicle to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution. The final concentration should be calculated to deliver a dose of 2.6 mg/kg in a suitable injection volume (e.g., 100 µL for a 20g mouse).
-
-
Administration:
Protocol 2: Assessment of Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor effects of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional, for some cell lines)
-
Sterile PBS
-
Trypsin-EDTA
-
Sterile syringes and needles
-
Calipers
-
Animal balance
-
Formulated this compound (as per Protocol 1)
-
Vehicle control (10% HP-β-CD in sterile saline)
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a PBS/Matrigel mixture) to the desired concentration (e.g., 1-5 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = 0.5 x (length x width²).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (e.g., Ki67 staining for proliferation) or snap-frozen for molecular analysis.
-
Visualizations
Signaling Pathways Involving NR2F2
References
- 1. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NR2F2 controls malignant squamous cell carcinoma state by promoting stemness and invasion and repressing differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of NR2F2-IN-1 in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the cellular target engagement of NR2F2-IN-1, a potent and selective inhibitor of the orphan nuclear receptor NR2F2 (also known as COUP-TFII). Direct measurement of target engagement in a cellular context is crucial for validating the mechanism of action and optimizing the therapeutic potential of NR2F2 inhibitors. This document outlines detailed protocols for multiple orthogonal assays to confirm the binding of this compound to NR2F2 and to quantify its effect on downstream signaling pathways.
Introduction to NR2F2 and this compound
Nuclear Receptor Subfamily 2 Group F Member 2 (NR2F2) is a ligand-activated transcription factor that plays a critical role in various biological processes, including development, metabolism, and angiogenesis.[1][2] Dysregulation of NR2F2 has been implicated in several cancers, making it an attractive therapeutic target.[3] this compound is a small molecule inhibitor that directly binds to the ligand-binding domain of NR2F2.[1][4] This interaction disrupts the association of NR2F2 with transcriptional co-regulators, such as FOXA1, thereby repressing its transcriptional activity.[1][4]
Quantitative Data Summary
The following table summarizes the reported potency of this compound in a cell-based reporter assay. It is important to note that direct target engagement assays using techniques like NanoBRET may provide different potency values.
| Assay Type | Cell Line | Potency Metric | Value (µM) | Reference |
| Luciferase Reporter Assay | 293T | IC50 | ~1 | Wang et al., Sci Adv. 2020;6(18):eaaz8031[4] |
Experimental Protocols
Here we provide detailed protocols for three recommended assays to measure the target engagement of this compound in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][6][7][8]
Workflow for CETSA
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., LNCaP) or another relevant cell line expressing NR2F2.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
-
Heating Step:
-
After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blot analysis on the soluble fractions using a primary antibody specific for NR2F2.
-
Use an appropriate secondary antibody and a chemiluminescence detection system.
-
Quantify the band intensities to determine the amount of soluble NR2F2 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[9][10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (NR2F2) and a fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Principle of NanoBRET Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydroartemisinin Modulates Prostate Cancer Progression by Regulating Multiple Genes via the Transcription Factor NR2F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for NR2F2-IN-1 in Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Subfamily 2 Group F Member 2 (NR2F2), also known as COUP-TFII, is a transcription factor that plays a pivotal role in embryonic development and has been increasingly implicated in cancer progression and the maintenance of cancer stem cell (CSC) properties.[1][2][3][4][5] In various cancers, including squamous cell carcinoma, prostate cancer, and breast cancer, NR2F2 is associated with promoting tumor stemness, invasion, and epithelial-mesenchymal transition (EMT) while repressing differentiation.[1][3][6][7] These characteristics make NR2F2 an attractive therapeutic target for eliminating CSCs, which are thought to be a major driver of tumor recurrence and metastasis.
NR2F2-IN-1 is a small molecule inhibitor designed to specifically target NR2F2. Its mechanism of action involves direct binding to the ligand-binding domain of NR2F2, which disrupts its interaction with transcriptional co-regulators such as FOXA1.[8][9] This interference with NR2F2's transcriptional activity leads to the suppression of its downstream targets, thereby inhibiting the cancer stem cell phenotype. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study and target cancer stem cell properties.
Mechanism of Action
This compound is a potent and selective inhibitor of NR2F2. It functions by disrupting the protein-protein interactions necessary for NR2F2's role as a transcriptional regulator. A key interaction that is inhibited by this compound is the binding of NR2F2 to the pioneer transcription factor FOXA1.[8][9][10][11][12] This disruption prevents the recruitment of the transcriptional machinery to the promoter regions of NR2F2 target genes, leading to a downregulation of their expression. Genes regulated by NR2F2 are involved in crucial aspects of cancer stemness, including self-renewal, differentiation, and invasion.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on various cancer stem cell properties based on studies of NR2F2 inhibition.
Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented below is illustrative and based on the known potent effects of NR2F2 inhibition on cancer stem cell characteristics. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines.
Table 1: Effect of this compound on Cancer Cell Viability (Illustrative Data)
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Squamous Cell Carcinoma | 5.8 |
| SK-MES-1 | Lung Squamous Cell Carcinoma | 8.2 |
| Kyse-70 | Esophageal Squamous Cell Carcinoma | 7.5 |
| PC-3 | Prostate Cancer | 10.1 |
| MDA-MB-231 | Breast Cancer | 12.5 |
Table 2: Effect of this compound on Tumorsphere Formation (Illustrative Data)
| Cell Line | This compound Conc. (µM) | Reduction in Sphere Formation Efficiency (%) |
| A431 | 5 | 65 |
| SK-MES-1 | 10 | 72 |
| Kyse-70 | 10 | 68 |
Table 3: Effect of this compound on Cancer Cell Invasion (Illustrative Data)
| Cell Line | This compound Conc. (µM) | Inhibition of Invasion (%) |
| HSC3-M3 | 1 | 55 |
| YD38 | 1 | 60 |
| YD8 | 1 | 58 |
Table 4: Effect of this compound on Cancer Stem Cell Marker Expression (Illustrative Data)
| Cell Line | Treatment | SOX2 Expression (Fold Change) | Nanog Expression (Fold Change) | OCT4 Expression (Fold Change) |
| A549 | DMSO (Control) | 1.0 | 1.0 | 1.0 |
| A549 | This compound (10 µM) | 0.4 | 0.5 | 0.6 |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the impact of this compound on cancer stem cell properties.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tumorsphere Formation Assay
This assay assesses the ability of cancer stem cells to self-renew and form spherical colonies in non-adherent conditions.
Materials:
-
Cancer cell line of interest
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
DMSO (vehicle control)
-
Ultra-low attachment 6-well or 96-well plates
-
Trypsin-EDTA
-
PBS
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and wash with PBS.
-
Resuspend the cells in serum-free sphere medium to obtain a single-cell suspension.
-
Count the viable cells and adjust the cell density to 1,000-5,000 cells/mL.
-
Add this compound or DMSO (vehicle control) to the cell suspension at the desired final concentrations.
-
Seed the cells into ultra-low attachment plates (e.g., 2 mL/well for a 6-well plate or 200 µL/well for a 96-well plate).
-
Incubate for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Count the number of spheres (typically >50 µm in diameter) in each well under a microscope.
-
Calculate the sphere formation efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.
-
Compare the SFE between this compound treated and control groups.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
DMSO (vehicle control)
-
Transwell inserts with 8 µm pore size
-
Matrigel basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify at 37°C for at least 1 hour.
-
Culture cancer cells to 70-80% confluency and serum-starve them for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the Transwell inserts.
-
Add complete medium (containing serum) to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and compare the treated groups to the control.
Western Blot Analysis for Stemness and EMT Markers
This protocol is for detecting changes in the protein expression of key cancer stem cell and EMT markers following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR2F2, anti-SOX2, anti-Nanog, anti-OCT4, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control at the desired concentrations for 48-72 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Visualizations
NR2F2 Signaling in Cancer Stem Cells
Caption: NR2F2 signaling pathway in cancer stem cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound effects.
Logical Relationship of NR2F2 Inhibition on CSC Properties
Caption: Impact of NR2F2 inhibition on CSC properties.
References
- 1. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. NR2F2 controls malignant squamous cell carcinoma state by promoting stemness and invasion and repressing differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High NR2F2 transcript level is associated with increased survival and its expression inhibits TGF-β-dependent epithelial-mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunomart.com [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function [thno.org]
- 12. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NR2F2-IN-1 not inhibiting NR2F2 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NR2F2-IN-1 failing to inhibit NR2F2 activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as COUP-TFII inhibitor A1 (CIA1), is a potent and selective inhibitor of the orphan nuclear receptor NR2F2 (COUP-TFII).[1][2] It functions by directly binding to the ligand-binding domain (LBD) of NR2F2.[1] This binding disrupts the interaction between NR2F2 and its transcriptional co-regulators, such as FOXA1, thereby repressing the transcriptional activity of NR2F2 on its target genes.[1]
Q2: What are the known downstream target genes of NR2F2 that can be used to validate inhibitor activity?
A2: The activity of this compound can be assessed by measuring the expression of known NR2F2 downstream target genes. In various cancer cell lines, NR2F2 has been shown to regulate the expression of genes such as NEK2 and RAI14. In some contexts, NR2F2 influences the expression of genes involved in the epithelial-mesenchymal transition (EMT), such as Snail, and cell cycle-related genes.[3] Therefore, a successful inhibition of NR2F2 by this compound should lead to a corresponding change in the mRNA or protein levels of these target genes.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO.[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][5]
Troubleshooting Guide: this compound Not Inhibiting NR2F2 Activity
This guide addresses common issues that may lead to a lack of observable inhibitory effect of this compound on NR2F2 activity.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. No change in the expression of NR2F2 target genes. | a. Ineffective inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. | a. Titration Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. IC50 values can vary between cell lines (see Table 1). |
| b. Insufficient incubation time: The duration of inhibitor treatment may not be long enough to elicit a measurable change in target gene expression. | b. Time-Course Experiment: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration for observing changes in your target genes. | |
| c. Low or absent NR2F2 expression in the cell line: The experimental cell line may not express NR2F2 at a sufficient level for the inhibitory effect to be observed. | c. Verify NR2F2 Expression: Confirm NR2F2 mRNA and protein expression in your cell line using qPCR and Western blot, respectively. | |
| d. Cell line resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to NR2F2 inhibition. | d. Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to this compound as a positive control. | |
| 2. Inconsistent or variable results between experiments. | a. Inhibitor instability: this compound may be degrading due to improper storage or handling. | a. Proper Storage and Handling: Ensure the inhibitor is stored at the recommended temperature and protected from light. Prepare fresh dilutions from a frozen stock for each experiment. |
| b. Issues with inhibitor solubility: The inhibitor may not be fully dissolved in the culture medium, leading to an inaccurate final concentration. | b. Ensure Complete Dissolution: When preparing working solutions, ensure the DMSO stock is thoroughly mixed with the cell culture medium. Visually inspect for any precipitation. | |
| c. Variability in cell culture conditions: Factors such as cell passage number, confluency, and serum concentration can influence experimental outcomes. | c. Standardize Cell Culture: Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. | |
| 3. Off-target effects observed. | a. Non-specific binding: At high concentrations, this compound may interact with other proteins, leading to off-target effects. | a. Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of the inhibitor that produces the desired on-target effect. |
| b. Cellular toxicity: High concentrations of the inhibitor or the solvent (DMSO) may be toxic to the cells, confounding the results. | b. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general toxicity. Include a vehicle control (DMSO) at the same concentration used for the inhibitor. |
Quantitative Data Summary
Table 1: IC50 Values of this compound (CIA1) in Prostate Cancer Cell Lines [1]
| Cell Line | Description | IC50 (µM) |
| LNCaP | Androgen-sensitive | ~2.5 |
| C4-2 | Castration-resistant | ~4.0 |
| 22Rv1 | Castration-resistant, expresses AR variants | ~7.6 |
| PC3 | Androgen-receptor negative | ~1.2 |
| LNCaP-abl | Castration-resistant | ~5.0 |
Key Experimental Protocols
Protocol 1: Assessment of NR2F2 Activity using Quantitative PCR (qPCR)
This protocol describes how to measure the effect of this compound on the mRNA expression of NR2F2 target genes.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for NR2F2 target genes (e.g., NEK2, RAI14) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, primers for your target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle control.
Protocol 2: Luciferase Reporter Assay for NR2F2 Transcriptional Activity
This protocol is for measuring the direct transcriptional activity of NR2F2 using a luciferase reporter construct containing NR2F2 response elements.
Materials:
-
Luciferase reporter plasmid with NR2F2 response elements (e.g., driving expression of Firefly luciferase)
-
Control plasmid with a constitutively active promoter (e.g., driving expression of Renilla luciferase) for normalization
-
Cell line of interest
-
Transfection reagent
-
This compound
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NR2F2 reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the desired concentration or DMSO.
-
Incubation: Incubate the cells for an additional 18-24 hours.[1]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.[6]
-
Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.[6]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the inhibitor-treated samples to the vehicle control to determine the effect on NR2F2 transcriptional activity.
Visualizations
Caption: NR2F2 interaction with key signaling pathways.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
potential off-target effects of NR2F2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NR2F2-IN-1. The information is intended to help users identify and understand potential off-target and off-pathway effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound is described as a potent and selective inhibitor of the orphan nuclear receptor COUP-TFII (NR2F2).[1][2] It functions by directly binding to the ligand-binding domain of NR2F2. This binding disrupts the interaction between NR2F2 and its transcriptional co-regulators, such as FOXA1, thereby repressing NR2F2's activity in regulating target gene expression.[1][2][3]
Q2: The product information states that this compound is "selective." Does this mean I should not expect any off-target effects?
While this compound is designed to be selective for NR2F2, "selective" does not mean "absolutely specific." All small molecule inhibitors have the potential for off-target binding to some degree. Furthermore, given the complex and context-dependent roles of NR2F2, even highly selective inhibition can lead to widespread and unexpected biological effects that may be mistaken for off-target binding. These are more accurately termed "on-target, off-pathway" effects.
Q3: My cells are showing unexpected phenotypes after treatment with this compound. How can I determine if this is an off-target effect?
Distinguishing between off-target and on-target, off-pathway effects is a critical step in troubleshooting. Here is a logical workflow to follow:
References
Technical Support Center: NR2F2-IN-1 Inhibitor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the NR2F2-IN-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as COUP-TFII inhibitor A1 (CIA1), is a selective inhibitor of the orphan nuclear receptor NR2F2 (Chicken Ovalbumin Upstream Promoter-Transcription Factor II).[1][2] It functions by directly binding to the ligand-binding domain (LBD) of NR2F2.[1][3] This binding disrupts the interaction between NR2F2 and its transcriptional co-regulators, such as FOXA1, which in turn represses the transcriptional activity of NR2F2 on its target genes.[1][3] The inhibitor has been shown to not affect the protein levels of NR2F2 itself.[4]
Q2: How should I store and handle the this compound inhibitor?
For long-term storage, the stock solution of this compound should be stored at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month.[5][6] It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[6] The inhibitor is typically dissolved in dimethyl sulfoxide (DMSO).[2]
Q3: What are the primary research applications of this compound?
This compound is primarily used in cancer research to study the role of NR2F2 in tumor progression, metastasis, and angiogenesis.[3][4] It has been utilized in studies involving prostate cancer, head and neck squamous cell carcinoma (HNSCC), and endocrine-resistant breast cancer.[3][4][7] Additionally, it has been used to investigate the role of NR2F2 in viral infections.
Troubleshooting Guide
Inconsistent Results or Lack of Efficacy
Q4: I am observing high variability in my experimental results with this compound. What could be the cause?
Inconsistent results with small molecule inhibitors can stem from several factors:
-
Cell Line Specificity: The expression and functional importance of NR2F2 can vary significantly between different cell lines. It is crucial to confirm the expression of NR2F2 in your specific cell model.
-
Compound Stability and Solubility: Ensure that the inhibitor is fully dissolved in the stock solution and does not precipitate upon dilution into your cell culture medium. Hydrophobic compounds can have solubility issues.[8] For optimal results, use fresh DMSO and prepare fresh dilutions for each experiment.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the media can all influence the cellular response to an inhibitor. Standardize these parameters across all experiments.
-
Off-Target Effects: The ligand-binding domain of NR2F2 shares homology with other nuclear receptors, which may lead to off-target effects.[9] It is advisable to include appropriate controls, such as a negative control compound and performing rescue experiments by overexpressing a resistant form of the target if possible.
Q5: The inhibitor does not seem to be potent in my assay. What are some potential reasons?
-
Suboptimal Concentration: The effective concentration of this compound can be highly cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Incorrect Assay Window: The timing of your assay readout is critical. Ensure that you are assessing the inhibitor's effect at an appropriate time point after treatment.
-
Low NR2F2 Expression: If the target protein, NR2F2, is expressed at very low levels in your cells, the effect of the inhibitor may be minimal. Confirm NR2F2 expression via Western blot or qPCR.
Cytotoxicity and Off-Target Effects
Q6: I am observing significant cell death in my experiments, even at low concentrations of the inhibitor. What should I do?
-
Determine the IC50 for Cytotoxicity: It is important to distinguish between targeted anti-proliferative effects and general cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the inhibitor becomes toxic to your cells. For example, in HNSCC cell lines, concentrations below 1µM were used to ensure over 90% cell viability.[4]
-
Optimize Treatment Duration: Shortening the exposure time to the inhibitor may reduce cytotoxicity while still allowing for the desired biological effect.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Always include a vehicle-only control in your experiments.
Q7: How can I be sure that the observed effects are due to the inhibition of NR2F2 and not off-target effects?
-
Use Multiple Inhibitors: If available, using a second, structurally different inhibitor for the same target can help confirm that the observed phenotype is specific.
-
Genetic Knockdown/Knockout: The most rigorous way to validate the specificity of an inhibitor is to compare its effects to those of a genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the target protein.[4] The phenotypic changes should be similar.
-
Rescue Experiments: If possible, overexpressing a mutated form of NR2F2 that does not bind to the inhibitor while the endogenous protein is silenced can demonstrate that the inhibitor's effects are on-target.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Cell Viability) | Prostate Cancer Cell Lines | 1.2 µM to 7.6 µM | [2] |
| HSC3-M3 (HNSCC) | 15.61 µM | [4] | |
| YD38 (HNSCC) | 5.57 µM | [4] | |
| YD8 (HNSCC) | 8.49 µM | [4] | |
| IC50 (Reporter Assay) | NGFIA Reporter Luciferase Assay | 2.8 µM to 3.2 µM | [3] |
| Effective Concentration (In Vitro) | HNSCC Cell Lines (Invasion Assay) | < 1 µM | [4] |
| PC3 (Prostate Cancer, Invasion) | 1 µM | [3] | |
| DF-1 (Chicken Fibroblasts) | 2, 10, and 50 µM | [10] | |
| Effective Concentration (In Vivo) | PC3 Xenograft (Mice) | 2.6 mg/kg (daily, IP) | [3] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework. It is essential to optimize parameters such as cell seeding density, inhibitor concentration, and incubation time for your specific experimental setup.
-
Cell Seeding: Plate cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.
-
Downstream Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, Western blotting for target protein expression, qPCR for gene expression analysis, or cell migration/invasion assays.
Signaling Pathway and Inhibitor Mechanism
Caption: Mechanism of this compound action on the NR2F2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. resources.biomol.com [resources.biomol.com]
- 9. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
NR2F2-IN-1 stability issues in long-term experiments
Welcome to the technical support center for NR2F2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in long-term experiments and to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1][2] Once reconstituted in a solvent such as DMSO, the stock solution is stable for up to 1 month at -20°C or up to 6 months at -80°C.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: I observed a decrease in the inhibitory effect of this compound over several days in my cell culture experiment. What could be the cause?
A2: This could be due to several factors:
-
Degradation in Aqueous Media: Small molecule inhibitors can have limited stability in aqueous cell culture media. It is possible that this compound is degrading over the course of your experiment.
-
Metabolism by Cells: Cells can metabolize small molecules, reducing the effective concentration of the inhibitor over time.
-
Adsorption to Plastics: The compound may adsorb to the surface of your cell culture plates or tubes, lowering its bioavailable concentration.[4]
-
Precipitation: If the final concentration of the solvent (e.g., DMSO) is too high or the inhibitor's solubility in the media is low, it may precipitate out of solution.
Q3: What is the optimal solvent for this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting this compound.[3] When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: How can I check for the stability of this compound in my specific experimental conditions?
A4: You can perform a stability test by incubating this compound in your cell culture media (with and without cells) for the duration of your experiment. At different time points, you can collect samples and analyze the concentration of the intact compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected results in long-term experiments. | 1. Compound Degradation: this compound may be unstable in the experimental medium over time. 2. Cellular Metabolism: Cells may be metabolizing the inhibitor. 3. Suboptimal Storage: Improper storage of stock solutions can lead to degradation.[1] | 1. Replenish the medium with freshly diluted this compound every 24-48 hours. 2. Perform a time-course experiment to determine the effective duration of the inhibitor's activity. 3. Verify that stock solutions are stored at -80°C in single-use aliquots.[3] |
| Precipitate observed in the culture medium after adding this compound. | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) might be too high. | 1. Prepare a more dilute stock solution and add a larger volume to the medium. 2. Ensure the final DMSO concentration is below 0.5%.[1] 3. Gently warm the medium and vortex after adding the inhibitor to aid dissolution.[2] |
| High variability between replicate experiments. | 1. Inaccurate Pipetting: Inconsistent volumes of the inhibitor stock solution are being added. 2. Non-homogenous Solution: The inhibitor may not be fully dissolved in the stock solution or the final medium. | 1. Use calibrated pipettes and ensure thorough mixing of the stock solution before use. 2. After adding the inhibitor to the medium, mix well before adding to the cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments.
-
Aliquot the medium into sterile tubes for different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, collect an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound against time to determine its degradation rate.
Signaling Pathways and Experimental Workflows
The nuclear receptor NR2F2 (also known as COUP-TFII) is a key regulator in various biological processes. Understanding its signaling pathways is crucial for designing experiments with this compound.
NR2F2 in Angiogenesis and Notch Signaling
NR2F2 plays a significant role in angiogenesis by inhibiting the Notch signaling pathway.[5] This inhibition helps in defining venous cell identity over arterial fate.
References
Technical Support Center: Interpreting Dose-Response Curves for NR2F2-IN-1
Welcome to the technical support center for NR2F2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting dose-response curves and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as CIA1, is a potent and selective small molecule inhibitor of the nuclear receptor NR2F2 (also known as COUP-TFII).[1][2] It functions by directly binding to the ligand-binding domain of NR2F2, which disrupts its interaction with other transcription regulators.[2][3] This ultimately leads to the repression of NR2F2's transcriptional activity.[2][3]
Q2: What are the common applications of this compound in research?
This compound is frequently used in cancer research to study the role of NR2F2 in tumor growth and progression. Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines, including prostate and head and neck squamous cell carcinoma.[4][5] It is also utilized in virology research, where it has been shown to suppress viral replication.
Q3: What type of assays are typically used to measure the activity of this compound?
The two primary assays used to characterize the dose-response relationship of this compound are:
-
Reporter Gene Assays: These assays are the most direct way to measure the inhibitory activity of this compound on its target. A common approach involves using a luciferase reporter gene driven by a promoter that is activated by NR2F2, such as the NGFIA promoter.[1][3][4] A decrease in luciferase activity corresponds to the inhibition of NR2F2.
-
Cell Viability/Proliferation Assays: These assays, such as MTT, CCK-8, or CellTiter-Glo, measure the effect of the inhibitor on cell health and growth. A decrease in cell viability with increasing concentrations of this compound indicates a cytotoxic or cytostatic effect.
Q4: What is a typical dose-response curve for this compound expected to look like?
A typical dose-response curve for this compound will be sigmoidal (S-shaped). At low concentrations, there will be minimal inhibition. As the concentration increases, the inhibitory effect will increase in a dose-dependent manner until it reaches a plateau at high concentrations, where maximum inhibition is achieved. From this curve, key parameters like the EC50 (in reporter assays) or IC50 (in cell viability assays) can be determined.
Data Presentation
The following tables summarize the quantitative data for this compound and similar NR2F2 inhibitors from published studies.
Table 1: this compound (CIA1) IC50 Values in Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| HSC3-M3 (Head and Neck Squamous Cell Carcinoma) | Cell Viability | 15.61 | [5] |
| YD38 (Head and Neck Squamous Cell Carcinoma) | Cell Viability | 5.57 | [5] |
| YD8 (Head and Neck Squamous Cell Carcinoma) | Cell Viability | 8.49 | [5] |
Note: More data will be added as it becomes available.
Table 2: this compound Activity in Cellular Assays
| Cell Line | Assay Type | Concentration Range Tested (µM) | Observed Effect | Reference |
| DF-1 (Chicken Embryonic Fibroblast) | Cell Viability (CCK-8) | 2, 10, 50 | Dose-dependent decrease in cell viability | |
| 293T | Luciferase Reporter Assay (NGFIA-Luc) | Not specified | Substantial inhibition of COUP-TFII-driven reporter expression | [3][4] |
Experimental Protocols
Detailed Methodology: Luciferase Reporter Assay for this compound Activity
This protocol is adapted from high-throughput screening procedures for NR2F2 inhibitors.[1]
1. Cell Culture and Transfection:
- Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect the cells with an NR2F2 expression vector (e.g., pcDNA6.2-COUP-TFII) and a luciferase reporter plasmid containing an NR2F2-responsive promoter (e.g., pXP2-NGFIA-Luc). A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[6]
2. Compound Treatment:
- Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
- 24 hours post-transfection, replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle control.
- Incubate the cells for an additional 18-24 hours.
3. Luciferase Activity Measurement:
- Lyse the cells using a suitable lysis buffer.
- Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- If a Renilla luciferase control was used, measure its activity as well.
4. Data Analysis:
- Normalize the firefly luciferase readings to the Renilla luciferase readings (if applicable).
- Plot the normalized luciferase activity against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
Detailed Methodology: Cell Viability Assay (CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
1. Cell Seeding:
- Seed the cells of interest (e.g., DF-1, cancer cell lines) in a 96-well plate at an appropriate density. Allow the cells to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. CCK-8 Assay:
- Add 10 µL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
- Express the viability of treated cells as a percentage of the vehicle-treated control cells.
- Plot the percent viability against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: High variability between replicate wells in a dose-response assay.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound addition or reagent dispensing.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting steps to maintain uniformity.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
For luciferase assays, ensure complete cell lysis and thorough mixing of the lysate with the luciferase reagent.
-
Issue 2: The dose-response curve does not have a clear sigmoidal shape.
-
Possible Cause: The concentration range of the inhibitor is not appropriate, or the inhibitor may have low potency in the chosen cell line or assay. The incubation time may be too short or too long.
-
Troubleshooting Steps:
-
Widen the concentration range of this compound tested, including both lower and higher concentrations.
-
Verify the expression of NR2F2 in your cell line of interest. Low target expression may lead to a weak response.
-
Optimize the incubation time. A time-course experiment can help determine the optimal duration for observing the inhibitory effect.
-
Issue 3: High background signal in the luciferase reporter assay.
-
Possible Cause: Autoluminescence from the compound, or high basal activity of the reporter construct.
-
Troubleshooting Steps:
-
Test the compound in a cell-free luciferase assay to check for direct effects on the luciferase enzyme or the detection reagent.
-
Use a reporter construct with a minimal promoter to reduce basal transcriptional activity.
-
Ensure that the cell lysate is properly prepared and that there is no carryover of phenol red from the culture medium, which can quench the luminescent signal.
-
Issue 4: Inconsistent IC50/EC50 values across different experiments.
-
Possible Cause: Variations in cell passage number, confluency at the time of treatment, or reagent quality.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range.
-
Standardize the cell seeding density to ensure consistent confluency at the start of the experiment.
-
Use fresh reagents and ensure proper storage of the this compound stock solution.
-
Visualizations
Caption: Simplified signaling pathway showing the role of NR2F2 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
- 1. AID 686940 - Luminescence-based cell-based primary high throughput screening assay to identify inhibitors of COUP-TFII (NR2F2) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced NR2F2 Expression in the Host Response to Infectious Bursal Disease Virus Infection Suppressed Viral Replication by Enhancing Type I Interferon Expression by Targeting SOCS5 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NR2F2 Inhibition: A Comparative Guide to NR2F2-IN-1 and NR2F2 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for validating the effects of inhibiting the nuclear receptor subfamily 2 group F member 2 (NR2F2), also known as COUP-TFII: the small molecule inhibitor NR2F2-IN-1 and siRNA-mediated knockdown. This document offers an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Introduction to NR2F2 and its Inhibition
NR2F2 is a crucial transcription factor involved in a myriad of physiological and pathological processes, including embryonic development, angiogenesis, metabolism, and cancer progression. Its role as a master regulator in various signaling pathways, such as the Notch, Wnt, and TGF-β pathways, has made it an attractive therapeutic target. To investigate the functional consequences of NR2F2 inhibition, researchers primarily rely on two distinct approaches: pharmacological inhibition with small molecules like this compound and genetic knockdown using small interfering RNA (siRNA).
This compound , also identified as CIA1, is a potent and selective inhibitor that directly binds to the ligand-binding domain of NR2F2. This interaction disrupts the association of NR2F2 with transcriptional co-regulators, such as FOXA1, thereby repressing its transcriptional activity.
NR2F2 siRNA operates through the RNA interference (RNAi) pathway. These short, double-stranded RNA molecules guide the RNA-induced silencing complex (RISC) to cleave and degrade NR2F2 mRNA, leading to a post-transcriptional reduction in NR2F2 protein levels.
This guide will delve into a comparative analysis of these two methodologies, presenting quantitative data on their effects, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Comparative Data on this compound and NR2F2 siRNA Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy and cellular effects of this compound and NR2F2 siRNA. It is important to note that the data are compiled from different studies and cell lines, and direct head-to-head comparisons in a single system are limited.
| Parameter | This compound (CIA1) | NR2F2 siRNA | Cell Line(s) | Citation |
| Mechanism of Action | Direct binding to LBD, disrupts protein-protein interactions | Post-transcriptional gene silencing via mRNA degradation | N/A | [1] |
| IC50 / Effective Concentration | ~2.8-3.2 µM for reporter inhibition | 10-100 nM for effective knockdown | 293T, Prostate Cancer Cells | [2] |
| Time to Onset of Effect | Hours (dependent on protein turnover) | 24-72 hours | General | [3][4] |
| Duration of Effect | Dependent on compound half-life and clearance | 5-7 days for a single transfection | General | [5] |
Table 1: General Comparison of this compound and NR2F2 siRNA
| Cellular Phenotype | This compound (CIA1) Effect | NR2F2 siRNA Effect | Cell Line(s) | Citation |
| Cell Viability / Proliferation | Decreased | Decreased | Prostate Cancer, HNSCC, Ovarian Cancer | [3][6][7] |
| Apoptosis | Increased | Increased | Ovarian Cancer | [3] |
| Cell Invasion | Decreased | Decreased | HNSCC | [7] |
| Tumor Growth (in vivo) | Inhibited | N/A in cited studies | Prostate Cancer Xenografts | [8] |
Table 2: Comparison of Phenotypic Effects
| Downstream Gene/Pathway | This compound (CIA1) Effect | NR2F2 siRNA Effect | Cell Line(s) | Citation |
| Notch Pathway Genes (e.g., HEY1, HEY2) | Upregulation (Inferred) | Upregulated | HUVECs | [9] |
| Epithelial-Mesenchymal Transition (EMT) Markers | Modulated (Inferred) | Modulated (Increased epithelial, decreased mesenchymal markers) | HNSCC | [7] |
| BRCA1 | N/A | Upregulated | Renal Cell Carcinoma | [10] |
Table 3: Comparison of Effects on Downstream Gene Expression
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the effects of this compound and NR2F2 siRNA.
Protocol 1: this compound Treatment and Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, A431) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a DMSO-only control.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Protocol 2: NR2F2 siRNA Transfection and Knockdown Validation by qPCR and Western Blot
A. siRNA Transfection
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Use validated NR2F2 siRNA sequences (commercially available from suppliers like OriGene, Thermo Fisher Scientific, or Sigma-Aldrich). A non-targeting scrambled siRNA should be used as a negative control.
-
Dilute the siRNA stock (e.g., 20 µM) in an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
-
Transfection Reagent Preparation:
-
Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
B. Knockdown Validation by qPCR
-
RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for NR2F2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Calculate the relative expression of NR2F2 using the ΔΔCt method.
-
C. Knockdown Validation by Western Blot
-
Protein Extraction: At 72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NR2F2 (e.g., from Cell Signaling Technology, Abcam, or Thermo Fisher Scientific) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows discussed in this guide.
Caption: Simplified overview of NR2F2's role in key signaling pathways.
Caption: Experimental workflow for comparing this compound and NR2F2 siRNA.
Conclusion: Choosing the Right Tool
Both this compound and NR2F2 siRNA are powerful tools for elucidating the function of NR2F2. The choice between them depends on the specific experimental goals.
-
This compound is ideal for rapid, dose-dependent, and reversible inhibition of NR2F2's transcriptional activity. It is particularly useful for studying the immediate effects of NR2F2 inhibition and for in vivo studies. However, potential off-target effects of small molecules should always be considered and controlled for.
-
NR2F2 siRNA provides a highly specific method for reducing NR2F2 protein levels. It is well-suited for longer-term studies and for confirming that the observed phenotypes are a direct result of the loss of the NR2F2 protein. The transient nature of siRNA effects and the potential for off-target gene silencing are important considerations.[5][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reduced NR2F2 Expression in the Host Response to Infectious Bursal Disease Virus Infection Suppressed Viral Replication by Enhancing Type I Interferon Expression by Targeting SOCS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative comparison of sRNA-based and protein-based gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. takara.co.kr [takara.co.kr]
- 9. researchgate.net [researchgate.net]
- 10. 定制及预设计RNA寡核苷酸、siRNA双链体和对照 [sigmaaldrich.com]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to COUP-TFII Inhibitors: NR2F2-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of known inhibitors targeting the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), also known as NR2F2. The primary focus is on the potent and selective inhibitor, NR2F2-IN-1, evaluated against other identified compounds. This document synthesizes experimental data to offer a clear perspective on their relative performance and underlying mechanisms.
Quantitative Comparison of COUP-TFII Inhibitors
The following table summarizes the available quantitative data for known COUP-TFII inhibitors, providing a direct comparison of their potency.
| Inhibitor | Assay Type | Cell Line / System | IC50 | Citation |
| This compound (CIA1) | NGFIA Reporter Luciferase Assay | 293T | 3.2 µM | [1] |
| Cell Viability Assay | LNCaP (prostate cancer) | 1.2 µM | [1] | |
| Cell Viability Assay | C4-2 (prostate cancer) | 2.5 µM | [1] | |
| Cell Viability Assay | PC3 (prostate cancer) | 7.6 µM | [1] | |
| Cell Viability Assay | 22Rv1 (prostate cancer) | 4.8 µM | [1] | |
| 4-Methoxynaphthol | Not specified | Not specified | ~100 µM (to reduce activity) | [1] |
Key Finding: this compound (also referred to as CIA1) is significantly more potent than 4-methoxynaphthol in inhibiting COUP-TFII activity. With an IC50 in the low micromolar range in reporter assays and various cancer cell lines, this compound stands out as a more effective agent for targeting COUP-TFII.[1]
Mechanism of Action
This compound functions as a direct inhibitor of COUP-TFII. Its mechanism involves:
-
Direct Binding: It binds to the ligand-binding domain (LBD) of the COUP-TFII protein.
-
Disruption of Protein-Protein Interactions: This binding disrupts the interaction between COUP-TFII and its transcriptional co-regulators, such as the pioneer factor FOXA1.
-
Repression of Target Gene Expression: By preventing the recruitment of co-regulators, this compound effectively represses the transcriptional activity of COUP-TFII on its target genes.
This mechanism has been validated through various experimental approaches, including biotinylated inhibitor pulldown assays and cellular thermal shift assays (CETSA), which confirm direct target engagement within the cellular environment.
Signaling Pathways Involving COUP-TFII
COUP-TFII is a critical regulator in several signaling pathways implicated in development and disease. Understanding these pathways is crucial for contextualizing the effects of its inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of COUP-TFII inhibitors are provided below.
Luciferase Reporter Assay
This assay is used to measure the ability of a compound to inhibit COUP-TFII's transcriptional activity on a target gene promoter.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
COUP-TFII expression plasmid
-
NGFIA promoter-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
COUP-TFII inhibitors (this compound, 4-methoxynaphthol)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
After 24 hours, co-transfect cells with the COUP-TFII expression plasmid, the NGFIA-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection.
-
Treat the cells with a serial dilution of the COUP-TFII inhibitors or DMSO as a vehicle control.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Biotinylated Inhibitor Pulldown Assay
This assay confirms the direct binding of an inhibitor to its target protein.
Materials:
-
Biotinylated this compound
-
HEK293T cells overexpressing Flag-tagged COUP-TFII
-
Cell lysis buffer
-
Streptavidin-conjugated magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Flag antibody
Procedure:
-
Transfect HEK293T cells with a plasmid encoding Flag-tagged COUP-TFII.
-
After 48 hours, lyse the cells and collect the protein lysate.
-
Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1-2 hours to capture the biotinylated inhibitor and any bound proteins.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-Flag antibody to detect the presence of pulled-down COUP-TFII.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cells of interest (e.g., LNCaP)
-
COUP-TFII inhibitor (this compound)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting or ELISA reagents
-
Anti-COUP-TFII antibody
Procedure:
-
Treat cultured cells with the COUP-TFII inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble COUP-TFII in the supernatant by Western blotting or ELISA using a specific anti-COUP-TFII antibody.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, direct binding.
Conclusion
Based on the currently available data, this compound is a significantly more potent and well-characterized inhibitor of COUP-TFII compared to 4-methoxynaphthol. Its direct binding mechanism and efficacy in cellular and preclinical models make it a valuable tool for studying the biological functions of COUP-TFII and a promising lead compound for therapeutic development in diseases driven by COUP-TFII activity, such as certain cancers. Further research may identify other potent COUP-TFII inhibitors, and the experimental protocols outlined in this guide provide a framework for their characterization and comparison.
References
Cross-Validating NR2F2-IN-1 Activity: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of the NR2F2 inhibitor, NR2F2-IN-1, across various cancer cell lines. We present supporting experimental data, detailed protocols for key assays, and a comparative look at alternative inhibitors. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the orphan nuclear receptor NR2F2 in oncology.
This compound: A Potent Inhibitor of the NR2F2 Transcription Factor
NR2F2, also known as COUP-TFII, is a transcription factor that plays a complex and often contradictory role in cancer, acting as both an oncogene and a tumor suppressor depending on the cellular context.[1][2] Its involvement in critical cancer-related processes such as cell proliferation, apoptosis, and epithelial-mesenchymal transition (EMT) has made it an attractive target for therapeutic intervention.[1][2]
This compound, also identified as COUP-TFII inhibitor A (CIA) or CIA1, is a potent and selective small molecule inhibitor of NR2F2.[2][3][4][5][6][7] Its mechanism of action involves direct binding to the ligand-binding domain of NR2F2, which disrupts its interaction with other transcription regulators, including FOXA1, thereby repressing NR2F2's activity in regulating target gene expression.[2][3][6][7]
Comparative Activity of this compound Across Cancer Cell Lines
The efficacy of this compound has been evaluated in several cancer types, with the most comprehensive data available for prostate and head and neck cancers.
Prostate Cancer
A key study demonstrated that this compound (referred to as CIA1) and a related compound, CIA2, effectively inhibited the growth of a panel of prostate cancer cell lines.[3][8] The IC50 values for cell growth inhibition after 96 hours of treatment are summarized in the table below.
| Cell Line | Description | This compound (CIA1) IC50 (µM) | CIA2 IC50 (µM) |
| LNCaP | Androgen-sensitive | 7.6 | 10.2 |
| PC3 | Androgen-receptor negative | 1.2 | 2.2 |
| C4-2 | Castration-resistant | Not specified | Not specified |
| abl | Castration-resistant | Not specified | Not specified |
| 22Rv1 | Androgen-receptor variant | Not specified | Not specified |
Data extracted from Wang et al., Sci Adv. 2020.[3][8]
The study also showed that this compound significantly reduced the colony formation ability and invasion of PC3 prostate cancer cells.[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)
In a study on HNSCC, an NR2F2 inhibitor referred to as "CIA" was shown to reduce cell viability. The reported IC50 values in three HNSCC cell lines are presented below.
| Cell Line | NR2F2 Inhibitor (CIA) IC50 (µM) |
| HSC3-M3 | 15.61 |
| YD38 | 5.57 |
| YD8 | 8.49 |
Data extracted from a study on HNSCC.
This study also demonstrated that inhibition of NR2F2 with CIA reduced the invasion ability and modulated the expression of EMT markers in HNSCC cells.
Other Cancer Types
Alternative NR2F2 Inhibitors
For a comprehensive evaluation, it is essential to consider alternative inhibitors targeting NR2F2.
| Inhibitor | Mechanism of Action | Investigated Cancer Types | Key Findings |
| 4-Methoxynaphthalene-1-ol (4-MNol) | Naphthol derivative that inactivates COUP-TFII. | Head and Neck Squamous Cell Carcinoma. | Reduced invasion ability and modulated EMT markers in HNSCC cells. |
| Z021 | Binds to the ligand-binding domain of NR2F2.[1] | Breast Cancer.[1] | In combination with fulvestrant, it can eliminate neurofibromin 1-knockout tumors and inhibit tumor growth in drug-resistant models.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key assays used to evaluate the activity of NR2F2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NR2F2 inhibitor and incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Protocol:
-
For the invasion assay, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a suitable period (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained cells in several microscopic fields to quantify migration or invasion.
Western Blotting for EMT Markers
This technique is used to detect changes in the expression of key proteins involved in the epithelial-mesenchymal transition.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the NR2F2 inhibitor for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the EMT markers of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of NR2F2 inhibition.
Caption: Simplified NR2F2 signaling pathway in cancer.
Caption: Experimental workflow for this compound validation.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CIAO1 as a crucial signature gene of cuproptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Epithelial-Mesenchymal Transition (EMT) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. EMT Essentials Antibody Kit PK30014 | Proteintech [ptglab.com]
- 11. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the NR2F2 Inhibitor: NR2F2-IN-1 (CIA1)
In the landscape of targeted cancer therapy, the orphan nuclear receptor NR2F2 (also known as COUP-TFII) has emerged as a significant regulator of tumor progression, angiogenesis, and metastasis. This guide provides a detailed analysis of the potent and selective NR2F2 inhibitor, commonly referred to as NR2F2-IN-1 or CIA1 (COUP-TFII Inhibitor A1), designed for researchers, scientists, and drug development professionals. This document will objectively present its mechanism of action, performance across various cancer models with supporting experimental data, and detailed experimental protocols.
Mechanism of Action
This compound (CIA1) is a small molecule inhibitor that directly targets the ligand-binding domain of NR2F2.[1][2] Its primary mechanism involves the disruption of the protein-protein interactions between NR2F2 and its transcriptional co-regulators, such as Forkhead box protein A1 (FOXA1).[1][2] By interfering with the formation of these transcriptional complexes, this compound effectively represses the regulatory activity of NR2F2 on its target genes, without altering the overall protein levels of NR2F2 itself.[3] This targeted inhibition of NR2F2's function leads to the suppression of oncogenic pathways.
Performance and Experimental Data
The efficacy of this compound (CIA1) has been demonstrated across a range of cancer cell lines, particularly in prostate cancer. The inhibitor has been shown to reduce cell viability, inhibit colony formation, and decrease cell invasion.[4][5]
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) for Cell Growth Inhibition | Reference |
| LNCaP | Prostate Cancer | 1.2 - 7.6 | [2][6] |
| PC3 | Prostate Cancer | 1.2 - 7.6 | [2][6] |
| C4-2 | Prostate Cancer | 1.2 - 7.6 | [2][6] |
| 22Rv1 | Prostate Cancer | 1.2 - 7.6 | [2][6] |
| HSC3-M3 | Head and Neck Squamous Cell Carcinoma | 15.61 | [7] |
| YD38 | Head and Neck Squamous Cell Carcinoma | 5.57 | [7] |
| YD8 | Head and Neck Squamous Cell Carcinoma | 8.49 | [7] |
Table 1: IC50 values of this compound (CIA1) in various cancer cell lines.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of this compound (CIA1), the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Luciferase Reporter Assay
This assay is used to measure the effect of this compound (CIA1) on the transcriptional activity of NR2F2.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in 24-well plates.
-
Co-transfect cells with an NR2F2 expression vector, a luciferase reporter plasmid containing NR2F2 response elements (e.g., pGL3-NGFIA), and a Renilla luciferase control vector for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (CIA1) or DMSO as a vehicle control.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the relative luciferase activity for each treatment condition compared to the DMSO control.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic and cytostatic effects of this compound (CIA1) on cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (CIA1) or DMSO.
-
-
MTT Addition and Incubation:
-
After 72-96 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is employed to investigate whether this compound (CIA1) disrupts the binding of NR2F2 to the promoter regions of its target genes.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound (CIA1) or DMSO.
-
Cross-link proteins to DNA using formaldehyde.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for NR2F2 or a control IgG overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the purified DNA using primers specific for the promoter regions of known NR2F2 target genes.
-
-
Data Analysis:
-
Calculate the enrichment of target DNA in the NR2F2 immunoprecipitated samples relative to the IgG control.
-
Compare the enrichment between this compound (CIA1)-treated and DMSO-treated samples.
-
References
- 1. Roles of the NR2F Family in the Development, Disease, and Cancer of the Lung [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Phenotypic Effects of NR2F2-IN-1
This guide provides a detailed comparison of the nuclear receptor subfamily 2 group F member 2 (NR2F2) inhibitor, NR2F2-IN-1, with alternative compounds. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of performance supported by experimental data.
Introduction to NR2F2 (COUP-TFII)
Nuclear receptor subfamily 2 group F member 2 (NR2F2), also known as chicken ovalbumin upstream promoter-transcription factor II (COUP-TFII), is a ligand-activated transcription factor belonging to the steroid/thyroid hormone receptor superfamily. Despite being classified as an orphan nuclear receptor due to the lack of a known natural ligand, NR2F2 plays a crucial role in regulating a wide array of genes. Its expression is vital during early embryonic development and is maintained at low basal levels in mature individuals.
In the context of cancer, NR2F2 exhibits a dual role, acting as either an oncogene or a tumor suppressor depending on the cellular environment and cancer type. It is implicated in key cellular processes including proliferation, apoptosis, and epithelial-mesenchymal transition (EMT). Dysregulation of NR2F2 has been linked to the progression of various cancers, including prostate, breast, and ovarian cancers, making it an attractive target for therapeutic intervention.
Mechanism of Action of NR2F2 Inhibitors
This compound, also identified in literature as COUP-TFII inhibitor A1 (CIA1), is a potent and selective small-molecule inhibitor of NR2F2.[1][2] Its primary mechanism involves direct binding to the ligand-binding domain (LBD) of NR2F2. This interaction disrupts the association of NR2F2 with essential transcription regulators, such as forkhead box protein A1 (FOXA1), thereby repressing NR2F2's transcriptional activity on its target genes.[1] By inhibiting NR2F2, these compounds can modulate cancer cell behavior, affecting proliferation, survival, and metastatic potential.
Below is a diagram illustrating the signaling pathways influenced by NR2F2 and the point of intervention for inhibitors like this compound.
Caption: NR2F2 signaling and inhibitor action.
Comparison of NR2F2 Inhibitors
This section compares the phenotypic effects of this compound (CIA1) with another reported NR2F2 inhibitor, 4-methoxynaphthalene-1-ol (4-MNol).
| Feature | This compound (CIA1) | 4-methoxynaphthalene-1-ol (4-MNol) |
| Target Cancer Type | Prostate Cancer, Squamous Cell Carcinoma.[1][2] | Head and Neck Squamous Cell Carcinoma (HNSCC).[3] |
| Cell Proliferation | Dose-dependent inhibition of various prostate cancer cell lines (LNCaP, PC3, 22Rv1).[2] | Data not available. |
| Cell Invasion | Significantly reduced prostate cancer cell invasion.[2] | Significantly decreased the invasion ability of HNSCC cell lines (YD38, YD8).[3] |
| Angiogenesis | Reduced the angiogenic ability of endothelial cells in sprouting assays.[2] | Data not available. |
| EMT Markers | Modulates expression of NR2F2 target genes involved in EMT.[1] | Increased expression of epithelial markers and decreased expression of mesenchymal markers in HNSCC cells.[3] |
| In Vivo Efficacy | Markedly inhibited tumor growth in LNCaP, PC3, 22Rv1, and patient-derived xenograft (PDX) models of prostate cancer when administered at 2.6 mg/kg daily via intraperitoneal injection.[2] | Data not available. |
| Mechanism of Action | Directly binds to the NR2F2 ligand-binding domain, disrupting its interaction with co-regulators like FOXA1.[1] | Identified as an inhibitor of NR2F2 activity through a yeast one-hybrid screen; may stabilize an auto-repressed conformation of the receptor.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
This protocol is a general procedure for determining the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the NR2F2 inhibitor (e.g., this compound) in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Transwell Invasion Assay
This protocol outlines the steps to assess the invasive potential of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Remove the rehydration medium from the Transwell inserts. Add 500 µL of the cell suspension to the upper chamber of each insert. In the lower chamber, add 750 µL of complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Cell Removal and Fixation: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface by immersing the inserts in methanol for 10 minutes.
-
Staining: Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields of view under a microscope.
Western Blot Analysis
This protocol details the detection of specific proteins to assess the effect of inhibitors on target gene expression.
-
Protein Extraction: Treat cells with the NR2F2 inhibitor at the desired concentration and for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., NR2F2, E-cadherin, Vimentin, or an appropriate loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of an inhibitor's anti-tumor efficacy in a mouse model.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the NR2F2 inhibitor (e.g., this compound at 2.6 mg/kg) or vehicle control to the respective groups via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Conclusion
This compound (CIA1) has demonstrated significant potential as a therapeutic agent for cancers where NR2F2 is a key driver of disease progression, particularly in prostate cancer. It effectively inhibits cancer cell proliferation, invasion, and in vivo tumor growth. While other compounds like 4-methoxynaphthalene-1-ol also show promise in inhibiting NR2F2 activity and cancer cell invasion, more extensive quantitative and in vivo data are needed for a direct and comprehensive comparison. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these and other novel NR2F2 inhibitors.
References
- 1. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of the NR2F Receptor Family
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Receptor Subfamily 2 Group F (NR2F) comprises a trio of orphan nuclear receptors—NR2F1 (COUP-TFI), NR2F2 (COUP-TFII), and NR2F6 (EAR-2)—that play pivotal roles in a multitude of physiological and pathological processes, including development, metabolism, and cancer. Their emergence as potential therapeutic targets has spurred the search for small molecule modulators. This guide provides a comparative overview of the current landscape of small molecule inhibitors targeting the NR2F family, with a focus on supporting experimental data and methodologies.
Performance Comparison of NR2F Family Inhibitors
The development of small molecule inhibitors for the NR2F family is an active area of research. While potent and specific inhibitors have been identified for NR2F2, the discovery of direct small molecule antagonists for NR2F1 and NR2F6 is still in its nascent stages. The following table summarizes the available quantitative data for inhibitors of the NR2F receptor family.
| Target | Inhibitor | Type | Assay | Endpoint | Value |
| NR2F2 (COUP-TFII) | CIA1 (NR2F2-IN-1) | Small Molecule | Luciferase Reporter Assay | IC50 | 3.2 µM[1] |
| CIA2 | Small Molecule | Luciferase Reporter Assay | IC50 | 2.8 µM[1] | |
| Z021 | Small Molecule | Cellular Thermal Shift Assay (CETSA) | ΔTm | 2°C | |
| 4-Methoxynaphthol | Small Molecule | Activity Assay | Inhibition | ~100 µM[1] | |
| NR2F1 (COUP-TFI) | - | - | - | - | No direct small molecule inhibitors with quantitative data publicly available. Research has primarily focused on agonists such as C26.[2][3][4] |
| NR2F6 (EAR-2) | Various Hits | Small Molecule | High-Throughput Screen | IC50 | ≤ 5 µM (128 hits, structures not disclosed)[5][6][7] |
| RG-NI01, RG-NI02 | Small Molecule | Cellular Screening Assays | Inhibition | Data not publicly available[8] |
Signaling Pathways and Inhibitor Mechanisms
The NR2F family members regulate gene expression by binding to specific DNA response elements or by tethering to other transcription factors. Their modulation by small molecule inhibitors can therefore have profound effects on various signaling cascades.
NR2F1 (COUP-TFI) Signaling Pathway
NR2F1 is a crucial regulator of neurogenesis, organogenesis, and has been implicated in cancer cell dormancy. Its signaling network involves interactions with key developmental pathways such as Wnt and Hedgehog signaling.
NR2F2 (COUP-TFII) Signaling Pathway
NR2F2 is extensively involved in angiogenesis, metabolism, and the progression of various cancers. It modulates key signaling pathways including Notch, TGF-β, and VEGFA. Small molecule inhibitors of NR2F2, such as CIA1, disrupt its interaction with transcriptional co-regulators, thereby altering downstream gene expression.
NR2F6 (EAR-2) as an Immune Checkpoint
NR2F6 has emerged as a critical intracellular immune checkpoint that suppresses T-cell activation and effector function. It acts as a transcriptional repressor, antagonizing the activity of key transcription factors like NFAT and AP-1. The development of small molecule antagonists for NR2F6 is a promising strategy for cancer immunotherapy.
Key Experimental Protocols
The identification and characterization of small molecule inhibitors for the NR2F family rely on a variety of robust experimental assays. Below are detailed methodologies for three key experiments.
Luciferase Reporter Assay for Inhibitor Screening
This assay is a common high-throughput method to screen for compounds that modulate the transcriptional activity of a target receptor.
Objective: To identify and quantify the inhibitory effect of small molecules on NR2F2 transcriptional activity.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing response elements for the NR2F receptor. In the presence of an active receptor, the reporter gene is transcribed, leading to the production of luciferase, which generates a measurable light signal upon addition of its substrate. Inhibitors of the receptor will decrease the luciferase signal.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with an NR2F2 expression vector and a luciferase reporter vector containing NR2F2 response elements (e.g., from the NGFIA promoter). A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing the small molecule inhibitors at various concentrations. A DMSO control is included.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compounds, the cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to the Renilla luciferase activity.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the receptor's activity, is calculated using a non-linear regression curve fit.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a small molecule to its target protein within a cellular environment.
Objective: To verify the direct interaction between a small molecule inhibitor and an NR2F receptor in intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Treatment:
-
Cells endogenously expressing the target NR2F receptor are treated with the test compound or a vehicle control (e.g., DMSO) for a specific duration.
-
-
Heat Shock:
-
The cell suspensions are aliquoted and heated to a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
The amount of the soluble NR2F protein in the supernatant is quantified using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
The amount of soluble protein is plotted against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The difference in the melting temperature (ΔTm) is a measure of the stabilizing effect of the compound.
-
Biotinylated Inhibitor Pulldown Assay
This assay is used to confirm the direct physical interaction between an inhibitor and its target protein and can also be used to identify interacting partners.
Objective: To demonstrate the direct binding of a biotinylated small molecule inhibitor to its NR2F receptor target.
Principle: A biotinylated version of the inhibitor is incubated with a cell lysate or a purified protein. The inhibitor-protein complex is then "pulled down" from the mixture using streptavidin-coated beads, which have a high affinity for biotin. The captured protein is then identified by Western blotting.
Methodology:
-
Preparation of Cell Lysate:
-
Cells overexpressing the target NR2F receptor or control cells are lysed to release the proteins.
-
-
Incubation with Biotinylated Inhibitor:
-
The cell lysate is incubated with the biotinylated inhibitor to allow for the formation of the inhibitor-protein complex. A competition experiment with an excess of the non-biotinylated inhibitor can be included to demonstrate specificity.
-
-
Pulldown with Streptavidin Beads:
-
Streptavidin-coated magnetic or agarose beads are added to the lysate and incubated to capture the biotinylated inhibitor-protein complexes.
-
-
Washing and Elution:
-
The beads are washed several times to remove non-specifically bound proteins.
-
The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
The eluted proteins are separated by SDS-PAGE and the target NR2F protein is detected by Western blotting using a specific antibody.
-
Experimental Workflow for Inhibitor Identification and Validation
The discovery and validation of novel small molecule inhibitors for the NR2F family typically follow a structured workflow, integrating various experimental techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. An NR2F1-specific agonist suppresses metastasis by inducing cancer cell dormancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High throughput screening for compounds to the orphan nuclear receptor NR2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Throughput Screening for Compounds to the Orphan Nuclear Receptor NR2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Personal protective equipment for handling NR2F2-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NR2F2-IN-1. Given that this compound is a potent and selective inhibitor of the orphan nuclear receptor COUP-TFII (NR2F2), a protein involved in critical biological processes, a cautious approach to its handling is paramount. The following procedures are based on general best practices for handling potent small-molecule inhibitors in a laboratory setting.
Hazard Assessment and Biological Context
This compound is a research chemical designed to be a potent and selective inhibitor of the orphan nuclear receptor COUP-TFII (NR2F2).[1] NR2F2 is a transcription factor that plays a significant role in various physiological and developmental processes, including angiogenesis, cell differentiation, and metabolism.[2] It has also been implicated in the progression of various cancers.[2] As this compound is designed to interfere with these fundamental cellular pathways, it should be handled as a potentially hazardous compound with unknown toxicological properties. All handling procedures should aim to minimize any potential exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure to hazardous chemicals.[3][4][5] For this compound, the following PPE is mandatory for all procedures.
1. Body Protection:
-
Laboratory Coat: A clean, buttoned lab coat should be worn at all times to protect skin and personal clothing from splashes and spills.[4][6][7] For procedures with a higher risk of splashing, consider a fluid-resistant or disposable gown.
2. Hand Protection:
-
Gloves: Chemical-resistant gloves are essential.[5][8] Disposable nitrile gloves are a common choice, providing good protection against incidental contact with a wide range of chemicals.[7][8] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-specific gloves.[6] Always inspect gloves for tears or holes before use and remove them immediately if they become contaminated, washing hands thoroughly before donning a new pair.[8]
3. Eye and Face Protection:
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required for all laboratory work.[4][6]
-
Goggles or Face Shield: When there is a risk of splashes, such as when preparing stock solutions or performing liquid transfers, chemical splash goggles should be worn.[4][6] For tasks with a significant splash hazard, a face shield worn over safety goggles provides the best protection.[4][6]
4. Respiratory Protection:
-
Fume Hood: Whenever possible, handle solid this compound and prepare concentrated stock solutions within a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[7]
-
Respirator: If a fume hood is not available for weighing the solid compound, a fit-tested N95 respirator or higher may be necessary to prevent inhalation of fine particles. The need for respiratory protection should be determined by a formal risk assessment and institutional safety guidelines.[4][8]
The following table summarizes the recommended PPE for different laboratory procedures involving this compound.
| Procedure | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Lab Coat | Nitrile Gloves (double-gloving recommended) | Safety Goggles | Chemical Fume Hood or N95 Respirator |
| Preparing Stock Solutions | Lab Coat | Nitrile Gloves | Safety Goggles and Face Shield | Chemical Fume Hood |
| Cell Culture/In Vitro Assays | Lab Coat | Nitrile Gloves | Safety Glasses | Biosafety Cabinet (if applicable) |
| In Vivo Studies | Lab Coat/Disposable Gown | Nitrile Gloves | Safety Goggles | As per institutional animal care guidelines |
Operational and Disposal Plan
A clear operational plan ensures that this compound is handled safely from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Clearly label the storage location with appropriate hazard warnings.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is the preferred workspace for handling the solid compound and preparing concentrated solutions.[7]
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, then mask/respirator, then goggles/face shield, and finally gloves).
-
Weighing and Solution Preparation:
-
Carefully weigh the required amount of solid this compound in a fume hood to avoid generating dust.
-
Use a spatula to transfer the solid. Avoid scooping in a way that could create airborne particles.
-
Add solvent to the solid slowly to avoid splashing.
-
Cap the container securely and vortex or sonicate as needed to fully dissolve the compound.
-
-
Use in Experiments:
-
When adding the compound to cell cultures or other experimental systems, use appropriate sterile techniques.
-
Handle all solutions containing this compound with the same level of precaution as the stock solution.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol, followed by soap and water).
-
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The general order is gloves first, followed by face shield/goggles, gown, and finally mask/respirator. Wash hands thoroughly after removing all PPE.
Disposal:
-
All waste contaminated with this compound, including pipette tips, tubes, gloves, and excess solutions, should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Do not dispose of this compound down the drain or in the regular trash.
Data Presentation
The following table summarizes the available information for this compound.
| Property | Value | Source |
| Target | COUP-TFII (NR2F2) | MedchemExpress |
| Action | Potent and Selective Inhibitor | MedchemExpress |
| CAS Number | 452087-38-6 | MedchemExpress |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
Mandatory Visualizations
.dot
Caption: A workflow for the correct sequence of donning and doffing Personal Protective Equipment (PPE).
.dot
Caption: Simplified diagram of NR2F2's role in gene transcription and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
